AM432 sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H31N2NaO5 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
sodium 2-[3-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(6-ethoxy-3-pyridinyl)phenyl]-4-methoxyphenyl]acetate |
InChI |
InChI=1S/C29H32N2O5.Na/c1-4-31(29(34)20-7-8-20)18-23-16-21(22-10-13-27(30-17-22)36-5-2)9-11-24(23)25-14-19(15-28(32)33)6-12-26(25)35-3;/h6,9-14,16-17,20H,4-5,7-8,15,18H2,1-3H3,(H,32,33);/q;+1/p-1 |
InChI Key |
KKQXNJWVSUWKOH-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of AM432 Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM432 sodium is a potent and selective antagonist of the prostaglandin (B15479496) D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1] This technical guide delineates the core mechanism of action of this compound, providing a detailed overview of its interaction with the DP2 receptor and the subsequent downstream signaling events. The content herein summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the pertinent biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of DP2 receptor antagonism and its therapeutic potential in inflammatory and allergic diseases.
Introduction to this compound and its Therapeutic Target
This compound is an investigational small molecule that has demonstrated significant potential in preclinical models of inflammatory diseases.[1] Its primary pharmacological target is the DP2 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade, particularly in type 2 helper T cell (Th2)-mediated allergic responses.[2][3][4] The DP2 receptor is preferentially expressed on key immune cells, including Th2 lymphocytes, eosinophils, and basophils.[2][5] Its natural ligand, PGD2, is a major pro-inflammatory mediator released predominantly by mast cells upon allergen stimulation.[3] The interaction of PGD2 with the DP2 receptor triggers a signaling cascade that leads to the chemotaxis, activation, and survival of these immune cells, thereby perpetuating the inflammatory response characteristic of allergic conditions such as asthma and allergic rhinitis.[2][3][5] this compound, by acting as a competitive antagonist at the DP2 receptor, effectively blocks these PGD2-mediated pro-inflammatory effects.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. A summary of the available quantitative data is presented below to facilitate comparison and analysis.
| Parameter | Species/System | Value | Reference |
| DP2 (CRTH2) Receptor Antagonism | |||
| IC50 | Human | 4.9 nM | N/A |
| IC50 | Mouse | 7.8 nM | N/A |
| IC50 | Guinea Pig | 4.9 nM | N/A |
| IC50 | Rat | 10.4 nM | N/A |
| Selectivity | |||
| DP1 Receptor | N/A | Minimal Activity | N/A |
| Thromboxane (TP) Receptor | N/A | No Cross-Reactivity | N/A |
| IP Receptor | N/A | No Cross-Reactivity | N/A |
| COX-1 | N/A | No Cross-Reactivity | N/A |
| COX-2 | N/A | No Cross-Reactivity | N/A |
| Pharmacokinetics (Oral Administration) | |||
| Bioavailability | Dog | Excellent | [1] |
| Bioavailability | Mouse | Excellent | [1] |
Note: Specific quantitative values for selectivity against other prostanoid receptors and detailed pharmacokinetic parameters (Cmax, Tmax, AUC) are not yet publicly available but are described qualitatively as "excellent" in the cited literature.
Mechanism of Action: DP2 Receptor Signaling Pathway
The DP2 receptor is coupled to an inhibitory G protein, Gαi.[2][5] The binding of this compound to the DP2 receptor antagonizes the PGD2-induced activation of this signaling cascade.
Diagram of the DP2 Receptor Signaling Pathway
References
- 1. Sodium [2'-[(cyclopropanecarbonyl-ethyl-amino)-methyl]-4'-(6-ethoxy-pyridin-3-yl)-6-methoxy-biphenyl-3-yl]-acetate (AM432): a potent, selective prostaglandin D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of AM432 Sodium in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM432 sodium is a potent and selective antagonist of the prostaglandin (B15479496) D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] This receptor plays a pivotal role in the inflammatory cascade, particularly in allergic inflammation, by mediating the activation and migration of key immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils. By blocking the DP2 receptor, this compound effectively mitigates the pro-inflammatory effects of PGD2, demonstrating significant potential as a therapeutic agent for inflammatory diseases. Preclinical studies have highlighted its excellent potency in vitro and in vivo, positioning it as a promising candidate for further development.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction to this compound and its Target: The DP2 Receptor
This compound is a small molecule antagonist designed to selectively target the DP2 receptor.[1][2] The DP2 receptor is a G-protein coupled receptor (GPCR) that is preferentially expressed on cells of the innate and adaptive immune systems, including Th2 lymphocytes, eosinophils, and basophils. Prostaglandin D2 (PGD2), its natural ligand, is a major pro-inflammatory mediator released primarily by mast cells upon allergen stimulation.
The interaction of PGD2 with the DP2 receptor triggers a cascade of intracellular events that promote a type 2 inflammatory response, characterized by:
-
Chemotaxis: Recruitment of eosinophils, basophils, and Th2 cells to the site of inflammation.
-
Activation: Upregulation of activation markers on these immune cells.
-
Cytokine Release: Stimulation of Th2 cells to produce pro-inflammatory cytokines such as interleukin-4 (IL-4), IL-5, and IL-13.
These processes contribute to the pathophysiology of various allergic diseases, including asthma and allergic rhinitis. This compound, by acting as a competitive antagonist at the DP2 receptor, prevents PGD2 from binding and initiating these downstream signaling events, thereby exerting its anti-inflammatory effects.[1][2]
Mechanism of Action: DP2 Receptor Signaling Pathway
The binding of PGD2 to the DP2 receptor initiates a complex signaling cascade. The DP2 receptor is coupled to the Gi/o family of G proteins. Upon activation, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also activate other downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).
Furthermore, like many GPCRs, the DP2 receptor can also signal through β-arrestin-dependent pathways. Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only desensitizes the G protein-mediated signaling but also initiates a second wave of signaling by acting as scaffolds for various kinases, including those of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2).
This compound, by competitively binding to the DP2 receptor, prevents the conformational changes necessary for G-protein and β-arrestin activation, thus inhibiting all downstream pro-inflammatory signaling.
Figure 1: this compound's Antagonism of the DP2 Receptor Signaling Pathway.
Quantitative Data
This compound has demonstrated potent antagonist activity in various preclinical assays. The following tables summarize the key quantitative findings.
| Assay | Cell Type | Ligand | Parameter | Value | Reference |
| DP2 (CRTH2) Receptor Binding Assay | HEK293 cells expressing hDP2 | [³H]PGD₂ | Ki | 1.3 ± 0.2 nM | [1] |
| Eosinophil Shape Change Assay | Human Whole Blood | PGD₂ | IC₅₀ | 9.8 ± 3.2 nM | [1] |
Table 1: In Vitro Potency of this compound.
| Animal Model | Species | Treatment | Endpoint | Result | Reference |
| Ovalbumin-induced Lung Inflammation | Mouse | AM432 (10 mg/kg, p.o.) | Eosinophil infiltration in BAL fluid | ~50% inhibition | [1] |
| Keyhole Limpet Hemocyanin (KLH)-induced Eosinophilia | Mouse | AM432 (10 mg/kg, p.o.) | Blood eosinophil count | Significant reduction compared to vehicle | [1] |
Table 2: In Vivo Efficacy of this compound.
Experimental Protocols
Human Whole Blood Eosinophil Shape Change Assay
This assay measures the ability of a compound to inhibit the morphological changes in eosinophils induced by a DP2 receptor agonist.
Materials:
-
Fresh human whole blood collected in sodium heparin tubes.
-
Prostaglandin D2 (PGD2) solution.
-
This compound solution at various concentrations.
-
Fixative solution (e.g., 1% formaldehyde (B43269) in PBS).
-
Flow cytometer.
Procedure:
-
Aliquots of whole blood are pre-incubated with either vehicle or varying concentrations of this compound for a specified time at 37°C.
-
PGD2 is then added to the blood samples to a final concentration known to induce a submaximal shape change response and incubated for a short period (e.g., 5-10 minutes) at 37°C.
-
The reaction is stopped by the addition of a cold fixative solution.
-
Red blood cells are lysed using a lysis buffer.
-
The change in eosinophil shape is quantified by measuring the forward scatter (FSC) of the eosinophil population using a flow cytometer. Eosinophils are identified based on their characteristic auto-fluorescence.
-
The percentage inhibition of the PGD2-induced shape change is calculated for each concentration of this compound to determine the IC₅₀ value.
Figure 2: Workflow for the Eosinophil Shape Change Assay.
Ovalbumin-Induced Lung Inflammation Mouse Model
This is a widely used model to study allergic airway inflammation, mimicking key features of asthma.
Materials:
-
BALB/c mice.
-
Ovalbumin (OVA).
-
Aluminum hydroxide (B78521) (Alum).
-
This compound solution for oral gavage.
-
Phosphate-buffered saline (PBS).
-
Equipment for bronchoalveolar lavage (BAL).
-
Flow cytometer or microscope for cell counting.
Procedure:
-
Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in alum on specific days (e.g., day 0 and day 14).
-
Challenge: Following sensitization, mice are challenged with intranasal or aerosolized OVA for several consecutive days to induce airway inflammation.
-
Treatment: this compound or vehicle is administered orally to the mice at a specified time before each OVA challenge.
-
Endpoint Analysis: 24-48 hours after the final OVA challenge, mice are euthanized, and a bronchoalveolar lavage (BAL) is performed to collect airway inflammatory cells.
-
The total number of cells and the differential cell counts (specifically eosinophils) in the BAL fluid are determined to assess the extent of inflammation and the efficacy of the treatment.
Figure 3: Workflow for the Ovalbumin-Induced Lung Inflammation Model.
Conclusion
This compound is a highly potent and selective antagonist of the DP2 receptor, a key mediator in the pathogenesis of allergic and inflammatory diseases. Its ability to effectively block the pro-inflammatory signaling cascade initiated by PGD2 has been demonstrated in both in vitro and in vivo preclinical models. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview of the core anti-inflammatory role of this compound, underscoring its potential as a valuable therapeutic candidate for the treatment of eosinophil-driven inflammatory conditions. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety profile in human populations.
References
AM432 Sodium: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM432 sodium, chemically identified as Sodium [2'-[(cyclopropanecarbonyl-ethyl-amino)-methyl]-4'-(6-ethoxy-pyridin-3-yl)-6-methoxy-biphenyl-3-yl]-acetate, is a potent and selective antagonist of the prostaglandin (B15479496) D2 (PGD2) receptor 2, also known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[1] This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended to serve as a technical guide for researchers and professionals in the field of drug development. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's context and application.
Discovery and Rationale
This compound was identified as part of a drug discovery program aimed at developing antagonists for the DP2 receptor.[1] The DP2 receptor is a G-protein coupled receptor that is preferentially expressed on type 2 helper T cells (Th2), eosinophils, and basophils.[1] Prostaglandin D2 (PGD2), the natural ligand for the DP2 receptor, is a major pro-inflammatory mediator released by mast cells in response to allergic stimuli. The interaction between PGD2 and the DP2 receptor is implicated in the pathogenesis of various allergic and inflammatory conditions, including asthma, allergic rhinitis, and atopic dermatitis. By blocking this interaction, DP2 receptor antagonists like this compound can potentially inhibit the recruitment and activation of key inflammatory cells, thereby mitigating the allergic response.
The development of this compound stemmed from the optimization of a bi-aryl core structure, leading to a series of tri-aryl antagonists with improved potency and selectivity for the DP2 receptor.[1] AM432 (referred to as compound 21 in the primary literature) emerged as a clinical candidate due to its excellent potency, favorable pharmacokinetic profile, and in vivo efficacy in animal models of inflammation.[1]
Synthesis Process
The synthesis of this compound involves a multi-step chemical process. While the specific, detailed protocol is often found in the supplementary information of the primary publication, the general synthetic strategy for this class of tri-aryl antagonists can be outlined. The synthesis typically involves the construction of the central bi-aryl core, followed by the introduction of the side chains through various coupling and functional group manipulation reactions.
General Synthetic Workflow:
A likely synthetic route would involve key steps such as:
-
Suzuki Coupling: Formation of the bi-aryl core by coupling a boronic acid or ester derivative of one aromatic ring with a halide or triflate derivative of the other.
-
Functional Group Introduction: Stepwise addition of the methoxy, ethoxy-pyridin, and acetate-containing side chains.
-
Amine Alkylation and Acylation: Introduction of the ethyl-amino-methyl group and its subsequent acylation with cyclopropanecarbonyl chloride.
-
Salt Formation: Conversion of the final carboxylic acid to its sodium salt to enhance solubility and stability.
A detailed, step-by-step experimental protocol for the synthesis of this compound, as would be found in the primary literature's supplementary materials, is essential for replication and further development. Due to the proprietary nature of early-stage drug discovery, such detailed information is not always publicly available.
Biological Activity and Quantitative Data
This compound is a highly potent and selective antagonist of the DP2 receptor. Its biological activity has been characterized through various in vitro and in vivo assays.[1]
| Parameter | Value | Assay Condition | Reference |
| Potency | |||
| IC50 (Eosinophil Shape Change) | Data not publicly available | Human whole blood | [1] |
| Ki (DP2 Receptor Binding) | Data not publicly available | ||
| Pharmacokinetics | |||
| Cmax (Dog, oral) | Data not publicly available | [1] | |
| Tmax (Dog, oral) | Data not publicly available | [1] | |
| Half-life (Dog, oral) | Data not publicly available | [1] | |
| Bioavailability (Dog, oral) | Data not publicly available | [1] | |
| Cmax (Mouse, oral) | Data not publicly available | [1] | |
| Tmax (Mouse, oral) | Data not publicly available | [1] | |
| Half-life (Mouse, oral) | Data not publicly available | [1] | |
| Bioavailability (Mouse, oral) | Data not publicly available | [1] | |
| In Vivo Efficacy | |||
| Efficacy | Active in mouse models of inflammation | Oral dosing | [1] |
Note: The specific quantitative values for IC50, Ki, and detailed pharmacokinetic parameters are typically reported in the full text or supplementary data of the primary publication, which may not be publicly accessible.
Experimental Protocols
Human Whole Blood Eosinophil Shape Change Assay
This assay is a key functional measure of DP2 receptor antagonism. PGD2 binding to the DP2 receptor on eosinophils induces a rapid change in cell shape, which can be quantified by flow cytometry as an increase in forward scatter. An antagonist like this compound will inhibit this PGD2-induced shape change.
Protocol:
-
Blood Collection: Collect fresh human venous blood into tubes containing an anticoagulant (e.g., sodium heparin).
-
Compound Incubation: Aliquot whole blood into 96-well plates. Add varying concentrations of this compound or vehicle control and incubate for a predetermined time at 37°C.
-
PGD2 Stimulation: Add a fixed concentration of PGD2 (e.g., 10 nM) to stimulate the eosinophil shape change and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Fixation: Stop the reaction by adding a fixing solution (e.g., paraformaldehyde).
-
Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the eosinophil population based on their characteristic side scatter and auto-fluorescence. Measure the forward scatter of the eosinophils to quantify the shape change.
-
Data Analysis: Calculate the percentage inhibition of the PGD2-induced shape change at each concentration of this compound to determine the IC50 value.
Signaling Pathway
This compound exerts its therapeutic effect by antagonizing the DP2 receptor signaling pathway. The binding of PGD2 to the DP2 receptor on inflammatory cells initiates a cascade of intracellular events that promote inflammation.
DP2 Receptor Signaling Pathway:
-
Ligand Binding: PGD2, released from mast cells, binds to the DP2 receptor on the surface of Th2 cells, eosinophils, and basophils.
-
G-protein Activation: The DP2 receptor is coupled to a Gi/o G-protein. Ligand binding causes a conformational change in the receptor, leading to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.
-
Downstream Effects:
-
The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.
-
-
Cellular Responses: The culmination of these signaling events leads to:
-
Chemotaxis: Migration of inflammatory cells towards the source of PGD2.
-
Activation: Upregulation of adhesion molecules and release of pro-inflammatory mediators (e.g., cytokines, chemokines, and granule proteins).
-
Cell Survival: Promotion of survival and inhibition of apoptosis in eosinophils.
-
This compound, by binding to the DP2 receptor, prevents the initial binding of PGD2, thereby inhibiting the entire downstream signaling cascade and the subsequent pro-inflammatory cellular responses.
Conclusion
This compound is a promising therapeutic candidate that selectively targets the DP2 receptor, a key player in the inflammatory cascade of allergic diseases. Its potent antagonism of PGD2-mediated cellular responses, coupled with favorable pharmacokinetic properties, underscores its potential for the treatment of conditions such as asthma and allergic rhinitis. This technical guide provides a foundational understanding of this compound for researchers and drug developers, highlighting the critical data and experimental methodologies necessary for its continued investigation and potential clinical translation. Further access to detailed, proprietary information from the primary literature is recommended for those pursuing advanced research and development of this compound.
References
Unraveling the Enigma of AM432 Sodium: A Technical Whitepaper
Despite a comprehensive search of available scientific literature and chemical databases, a specific compound identified as "AM432 sodium" could not be located. This suggests that "this compound" may be a proprietary designation not in the public domain, a misnomer, or a hypothetical sodium salt of the acidic compound identified as AM-432.
The primary entity discovered through extensive investigation is AM-432 , a complex organic molecule with the systematic name 2′-[[(Cyclopropylcarbonyl)ethylamino]methyl]-4′-(6-ethoxy-3-pyridinyl)-6-methoxy[1,1′-biphenyl]-3-acetic acid. This compound, due to the presence of a carboxylic acid functional group (-COOH), has the potential to form a sodium salt, which would be referred to as this compound. However, no synthesis, characterization, or experimental data for this putative sodium salt has been found in public-facing scientific resources.
This technical guide will, therefore, focus on the known entity, the carboxylic acid AM-432, and provide a foundational understanding of its chemical and physical properties based on its structure. It is crucial for researchers, scientists, and drug development professionals to note that the information presented herein is based on the acidic form and that the properties of a sodium salt derivative could differ significantly.
Core Chemical and Physical Properties of AM-432 (Acid Form)
| Property | Value |
| Systematic Name | 2′-[[(Cyclopropylcarbonyl)ethylamino]methyl]-4′-(6-ethoxy-3-pyridinyl)-6-methoxy[1,1′-biphenyl]-3-acetic acid |
| Molecular Formula | C₂₉H₃₂N₂O₅ |
| Molecular Weight | 488.58 g/mol |
| Chemical Structure | A biphenyl (B1667301) core with multiple substitutions, including a carboxylic acid group. |
Hypothetical Formation of this compound
The formation of this compound would involve the reaction of the carboxylic acid AM-432 with a sodium-containing base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). This acid-base reaction would result in the deprotonation of the carboxylic acid group, forming a carboxylate anion, and the sodium cation would act as the counter-ion.
A generalized workflow for such a salt formation is depicted below.
Experimental Protocols and Signaling Pathways: A Data Deficit
A critical component of any technical guide is the detailing of experimental methodologies and the elucidation of biological mechanisms. Unfortunately, due to the absence of "this compound" in the scientific literature, there are no citable experimental protocols, pharmacological studies, or defined signaling pathways associated with this specific compound.
Searches for the parent compound, AM-432, also did not yield publicly available information regarding its synthesis, biological activity, or mechanism of action. This lack of data prevents the creation of the requested tables and diagrams for experimental workflows and signaling pathways.
Conclusion and Future Directions
The inquiry into the chemical and physical properties of "this compound" has revealed a significant information gap. While the existence of a parent carboxylic acid, AM-432, has been established, its sodium salt remains a hypothetical entity within the public domain.
For researchers, scientists, and drug development professionals interested in this molecule, the following steps are recommended:
-
Verify the Compound Designation: Confirm the exact chemical name and any associated internal or proprietary identifiers for "this compound."
-
Consult Proprietary Databases: If this compound is part of a corporate or institutional research program, its properties will likely be documented in internal databases.
-
De Novo Synthesis and Characterization: In the absence of available data, the synthesis of AM-432 and its subsequent conversion to the sodium salt would be necessary. This would be followed by a comprehensive characterization of its physicochemical properties and pharmacological activity.
This whitepaper serves to clarify the current state of public knowledge regarding "this compound" and underscores the necessity of foundational research to elucidate the properties of this potential compound. Without such data, any discussion of its technical aspects remains speculative.
The Prostaglandin D2 Pathway and the Therapeutic Potential of AM432 Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator implicated in a wide array of physiological and pathological processes, most notably in the inflammatory cascades underlying allergic diseases such as asthma. The biological effects of PGD2 are mediated through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. These receptors often trigger opposing downstream signaling pathways, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the PGD2 signaling pathway and introduces AM432 sodium, a potent and selective antagonist of the DP2 receptor. Detailed signaling pathways, quantitative data for DP2 antagonists, and representative experimental protocols are presented to equip researchers with a comprehensive understanding of this therapeutic target and the methodologies used to investigate it.
The Prostaglandin D2 Synthesis and Signaling Pathway
Prostaglandin D2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[1] Arachidonic acid is first converted to prostaglandin H2 (PGH2) by COX-1 or COX-2.[2] PGH2 is then isomerized to PGD2 by hematopoietic prostaglandin D synthase (H-PGDS) or lipocalin-type prostaglandin D synthase (L-PGDS).[3] PGD2 is the primary prostanoid released by mast cells upon allergic stimulation.[4][5]
Once synthesized, PGD2 exerts its biological effects by binding to its two receptors, DP1 and DP2, which are often co-expressed on various immune cells but trigger distinct signaling cascades.[6][7]
The DP1 Receptor Pathway
The DP1 receptor is a Gs protein-coupled receptor.[8] Upon PGD2 binding, the Gs alpha subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] This elevation in cAMP activates protein kinase A (PKA), which in turn can phosphorylate various downstream targets, leading to cellular responses such as vasodilation and inhibition of platelet aggregation.[4][9] The DP1 pathway is generally considered to have anti-inflammatory effects.[10]
The DP2 (CRTH2) Receptor Pathway
In contrast to DP1, the DP2 receptor (CRTH2) is a Gi protein-coupled receptor.[11] Binding of PGD2 to DP2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[11] Simultaneously, the βγ subunits of the Gi protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a rise in intracellular calcium concentrations.[11] This pathway is predominantly pro-inflammatory, promoting the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[7]
This compound: A Selective DP2 Receptor Antagonist
This compound has been identified as a potent and selective antagonist of the DP2 receptor. Its mechanism of action involves blocking the binding of PGD2 to the DP2 receptor, thereby inhibiting the downstream pro-inflammatory signaling cascade. This makes this compound a promising therapeutic candidate for the treatment of allergic diseases, such as asthma, where DP2-mediated inflammation plays a key role.
Quantitative Data for DP2 Antagonists
While specific quantitative data for this compound is limited in the public domain, data for other well-characterized DP2 antagonists, such as AZD1981, provide a benchmark for the expected potency and selectivity.
| Compound | Target | Assay Type | Value | Reference |
| AZD1981 | Human DP2 | Radioligand Binding ([3H]PGD2 displacement) | pIC50: 8.4 ± 0.1 (IC50: 4 nM) | [10] |
| Human DP1 | Radioligand Binding | No significant affinity | [10] | |
| AM211 sodium | Human DP2 | Not specified | IC50: 4.9 nM | [12] |
| Mouse DP2 | Not specified | IC50: 7.8 nM | [12] | |
| Guinea Pig DP2 | Not specified | IC50: 4.9 nM | [12] | |
| Rat DP2 | Not specified | IC50: 10.4 nM | [12] |
Table 1: Quantitative data for selected DP2 receptor antagonists.
Key Experimental Protocols
The characterization of DP2 antagonists like this compound relies on a suite of in vitro and cellular assays. The following sections provide detailed methodologies for key experiments.
DP2 Receptor Binding Assay
This assay determines the affinity of a test compound for the DP2 receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (IC50 and Ki) of a test compound for the human DP2 receptor.
Materials:
-
HEK293 cells expressing recombinant human DP2 receptor
-
[3H]PGD2 (radioligand)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl2)
-
Wheat Germ Agglutinin-coated SPA beads
-
96-well microplates
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: Prepare membranes from HEK293 cells overexpressing the human DP2 receptor.
-
Bead-Membrane Coupling: Pre-incubate the DP2 receptor membranes with Wheat Germ Agglutinin-coated SPA beads overnight at 4°C.[10]
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [3H]PGD2 (typically below its Kd, e.g., 2.5 nM), and varying concentrations of the test compound.[10]
-
Initiation of Reaction: Add the membrane-coated beads to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Detection: Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]PGD2 (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Eosinophil Shape Change Assay
This cellular assay measures the ability of a compound to inhibit PGD2-induced shape change in eosinophils, a key functional response mediated by the DP2 receptor.
Objective: To determine the potency (IC50) of a test compound in inhibiting PGD2-induced eosinophil shape change.
Materials:
-
Freshly isolated human eosinophils or granulocyte fraction from whole blood
-
PGD2
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Fixative solution (e.g., 0.25% BD Cell-Fix™)
-
Flow cytometer
Protocol:
-
Cell Isolation: Isolate eosinophils or the granulocyte fraction from fresh human whole blood.
-
Pre-incubation: Incubate the cells with varying concentrations of the test compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C.[13]
-
Stimulation: Add a fixed concentration of PGD2 (typically at its EC70) to induce shape change and incubate for a further 5 minutes at 37°C.[13]
-
Fixation: Stop the reaction by adding a cold fixative solution.[13]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Eosinophils are identified by their autofluorescence and side scatter properties.[13] The change in forward scatter (FSC) is used as a measure of cell shape change.
-
Data Analysis: Calculate the percentage inhibition of the PGD2-induced shape change for each concentration of the test compound and determine the IC50 value.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium levels in response to receptor activation, providing a functional readout for Gi-coupled receptors like DP2.
Objective: To assess the agonist or antagonist activity of a compound on the DP2 receptor by measuring intracellular calcium mobilization.
Materials:
-
Cells expressing the human DP2 receptor (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
PGD2
-
Test compound (e.g., this compound)
-
Assay buffer
-
Fluorescence plate reader (e.g., FLIPR or FlexStation)
Protocol:
-
Cell Plating: Plate the DP2-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Assay:
-
For Antagonist Activity: Add varying concentrations of the test compound to the wells and incubate. Then, add a fixed concentration of PGD2 (agonist) and measure the fluorescence signal over time using a fluorescence plate reader.
-
For Agonist Activity: Add varying concentrations of the test compound and measure the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For antagonists, calculate the IC50 value for the inhibition of the PGD2-induced calcium signal. For agonists, calculate the EC50 value.
Clinical Significance and Future Directions
The development of selective DP2 receptor antagonists like this compound represents a targeted therapeutic strategy for allergic diseases, particularly asthma. By specifically blocking the pro-inflammatory arm of the PGD2 pathway, these compounds have the potential to reduce eosinophilic inflammation, a hallmark of allergic asthma, without interfering with the potentially beneficial effects of the DP1 pathway.
While several DP2 antagonists have entered clinical trials, demonstrating varying degrees of efficacy, the identification of patient populations most likely to respond to this therapeutic approach remains an area of active investigation.[14] Biomarker-driven strategies, focusing on patients with high levels of PGD2 metabolites or eosinophilic inflammation, may be key to unlocking the full therapeutic potential of DP2 antagonism. Further research is also needed to fully elucidate the long-term safety and efficacy of these compounds.
Conclusion
The prostaglandin D2 pathway, with its dual and opposing signaling through the DP1 and DP2 receptors, offers a fascinating and clinically relevant area of study. This compound, as a potent and selective DP2 antagonist, exemplifies a modern, targeted approach to anti-inflammatory drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to further investigate this pathway and develop novel therapeutics for allergic and inflammatory diseases.
References
- 1. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 5. Eosinophil Shape Change and Secretion | Springer Nature Experiments [experiments.springernature.com]
- 6. pnas.org [pnas.org]
- 7. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eosinophil Shape Change and Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase 2 study to evaluate the safety, efficacy and pharmacokinetics of DP2 antagonist GB001 and to explore biomarkers of airway inflammation in mild‐to‐moderate asthma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sodium in Basic Research in Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in immunology have identified sodium chloride (NaCl), commonly known as salt, as a significant environmental factor capable of modulating immune responses. While the initial user query referenced "AM432 sodium," this appears to be a non-existent or unclassified compound within the current scientific literature. The profound immunological effects of sodium itself, however, are a burgeoning area of research. This technical guide provides an in-depth overview of the influence of elevated sodium concentrations on various immune cell subsets, detailing the underlying signaling pathways and offering standardized experimental protocols for further investigation. This information is critical for researchers in basic immunology and professionals in drug development seeking to understand the intricate relationship between environmental factors and immune-mediated diseases.
Data Presentation: Quantitative Effects of High Sodium on Immune Cells
The following tables summarize the key quantitative findings from in vitro studies on the impact of high sodium concentrations on immune cell populations and cytokine production.
Table 1: Effect of High Sodium on Macrophage Polarization
| Cell Type | Condition | Marker | Change | Reference |
| Human Peripheral Blood Mononuclear Cell-derived Macrophages | 0.2 M NaCl (High Salt) vs. 0.1 M NaCl (Basal) | MΦ1 (CD11b+CD14highCD16low) | Decrease from 77.4% to 29.3% | [1] |
| Human Peripheral Blood Mononuclear Cell-derived Macrophages | 0.2 M NaCl (High Salt) vs. 0.1 M NaCl (Basal) | MΦ2 (CD11b+CD14lowCD16high) | Increase from 17.2% to 67.4% | [1] |
| Human Monocyte-derived Macrophages | +51 mM NaCl | Pro-inflammatory genes (e.g., CXCL1, IL8) | Upregulation | [2] |
| Human Monocyte-derived Macrophages | +51 mM NaCl | Anti-inflammatory/pro-endocytic genes (e.g., CCL22, MR) | Downregulation | [2] |
| Mouse Bone Marrow-derived Macrophages (stimulated with IL-4 & IL-13) | High Salt | M2 activation | Blunted activation | [3] |
Table 2: Effect of High Sodium on T Cell Cytokine Production and Differentiation
| Cell Type | Condition | Cytokine/Transcription Factor | Effect | Reference |
| Human and Murine T helper cells | High NaCl | IL-4, IL-13 | Increased production (dose-dependent) | [4] |
| Human and Murine T helper cells | High NaCl | IFN-γ | Abrogated production | [4] |
| Human and Murine T helper cells | High NaCl | GATA-3, p-STAT6 | Upregulation | [4] |
| Human Memory T cells | High NaCl | IL-17A, FOXP3 | Regulated via p38/MAPK, NFAT5, SGK-1 | [4] |
| Human Regulatory T cells (Tregs) | High NaCl | IFN-γ | Upregulation | [4] |
| Tumor-primed mouse CD4+ T cells | +0.035 M NaCl | Th1 expansion | 2-fold higher than control | [5] |
| Tumor-primed mouse CD4+ T cells | +0.035 M NaCl | Th17 expansion | 4-fold higher than control | [5] |
Table 3: Effect of High Sodium on Other Immune and Glial Cells
| Cell Type | Condition | Cytokine/Marker | Effect | Reference |
| Human Neutrophils (LPS-stimulated) | High NaCl | IL-8, TNF-α, IL-1 receptor antagonist | Lowered production | [6] |
| Human Mononuclear cells (LPS-stimulated) | High NaCl | IL-8, IL-1β | Lowered production | [6] |
| Cultured Astrocytes | +40 mM NaCl | TNF-α, IL-6, IL-1β, VEGF | Upregulated expression | [7] |
| Cultured Astrocytes | +40 mM NaCl | p-STAT3, GFAP | Increased expression | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are foundational protocols for studying the effects of high sodium on immune cells in vitro.
Protocol 1: In Vitro High Salt Stimulation of T Cells
Objective: To assess the impact of hypertonic sodium conditions on T cell differentiation and cytokine production.
Materials:
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Sterile 5M NaCl solution
-
Anti-mouse or anti-human CD3 and CD28 antibodies (functional grade)
-
Recombinant human or mouse cytokines for T cell polarization (e.g., IL-6, TGF-β for Th17; IL-4 for Th2)
-
96-well flat-bottom culture plates
-
Ficoll-Paque for PBMC isolation (for human T cells)
-
Nylon wool columns or magnetic bead-based kits for T cell enrichment
Procedure:
-
T Cell Isolation:
-
Human: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Enrich for CD4+ T cells using negative selection magnetic beads.
-
Mouse: Prepare a single-cell suspension from spleen and lymph nodes. Enrich for CD4+ T cells using a nylon wool column or magnetic beads.
-
-
Plate Coating:
-
Dilute anti-CD3 antibody to a final concentration of 1-10 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate at 37°C for 2-4 hours or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS.
-
-
Cell Culture and Stimulation:
-
Resuspend isolated T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare high salt medium by adding a calculated volume of sterile 5M NaCl to the complete medium to achieve the desired final excess concentration (e.g., +40 mM). Prepare a control medium with no added NaCl.
-
Add soluble anti-CD28 antibody to the cell suspension at a final concentration of 1-2 µg/mL.
-
If polarizing T cells, add the appropriate cytokine cocktail to the medium.
-
Add 200 µL of the cell suspension to each anti-CD3 coated well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
-
Analysis:
-
Cytokine Production: Collect supernatants and measure cytokine concentrations using ELISA or a multiplex bead-based assay.
-
Cell Proliferation: Assess proliferation using assays such as CFSE dilution by flow cytometry or [3H]-thymidine incorporation.
-
Differentiation: For intracellular cytokine staining or transcription factor analysis (e.g., Foxp3, RORγt), restimulate cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours before fixation, permeabilization, and staining for flow cytometric analysis.
-
Protocol 2: Macrophage Polarization under High Salt Conditions
Objective: To investigate the effect of high sodium on macrophage polarization into M1 (pro-inflammatory) and M2 (anti-inflammatory) phenotypes.
Materials:
-
Complete RPMI-1640 or DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Sterile 5M NaCl solution
-
Human or mouse M-CSF or GM-CSF for macrophage differentiation
-
LPS (for M1 polarization)
-
IL-4 and IL-13 (for M2 polarization)
-
6-well or 12-well tissue culture plates
-
Ficoll-Paque for monocyte isolation (for human macrophages)
-
Magnetic bead-based kits for monocyte enrichment
Procedure:
-
Macrophage Generation:
-
Human: Isolate monocytes from PBMCs and culture them in the presence of M-CSF or GM-CSF for 5-7 days to differentiate them into macrophages.
-
Mouse: Isolate bone marrow cells and culture in the presence of M-CSF for 7 days to generate bone marrow-derived macrophages (BMDMs).
-
-
High Salt Treatment and Polarization:
-
Plate the differentiated macrophages in fresh complete medium.
-
Prepare high salt medium by adding sterile 5M NaCl to achieve the desired final concentration (e.g., +50 mM). Prepare a normal salt control medium.
-
To polarize towards M1, add LPS (100 ng/mL) to the medium.
-
To polarize towards M2, add IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to the medium.[3]
-
Incubate the cells for 24-48 hours.
-
-
Analysis:
-
Gene Expression: Extract RNA and perform qRT-PCR to analyze the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, Ym1, Fizz1 for mouse; CD206, CD163 for human).
-
Protein Expression: Analyze cytokine secretion in the supernatant by ELISA. Perform flow cytometry to analyze the expression of surface markers (e.g., CD86 for M1, CD206 for M2).
-
Functional Assays: Assess phagocytic capacity using fluorescently labeled beads or bacteria.
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: High Salt Signaling in T Cells.
References
- 1. High salt induces anti-inflammatory MΦ2-like phenotype in peripheral macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High salt reduces the activation of IL-4- and IL-13-stimulated macrophages - MDC Repository [edoc.mdc-berlin.de]
- 4. Regulation of T Cell Responses by Ionic Salt Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex Vivo High Salt Activated Tumor-Primed CD4+T Lymphocytes Exert a Potent Anti-Cancer Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium chloride inhibits cytokine production by lipopolysaccharide-stimulated human neutrophils and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High salt-induced activation and expression of inflammatory cytokines in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High salt-induced activation and expression of inflammatory cytokines in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
AM432 Sodium: A Technical Guide to its Inhibitory Effect on Eosinophil Migration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eosinophilic inflammation is a cornerstone of the pathophysiology of numerous allergic and inflammatory diseases, including asthma, eosinophilic esophagitis, and atopic dermatitis. The migration of eosinophils from the bloodstream into inflamed tissues is a critical step in this process, driven by a complex interplay of chemoattractants and cellular signaling pathways. A key mediator in this cascade is Prostaglandin (B15479496) D2 (PGD2), which exerts its pro-inflammatory effects through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. AM432 sodium has been identified as a potent and selective antagonist of the DP2 receptor, positioning it as a promising therapeutic candidate for the modulation of eosinophil-driven inflammation. This technical guide provides an in-depth analysis of the mechanism by which this compound is anticipated to inhibit eosinophil migration, supported by data from studies on other DP2 receptor antagonists, detailed experimental protocols, and visualizations of the core signaling pathways.
The Role of the DP2 Receptor in Eosinophil Migration
The DP2 receptor is a G protein-coupled receptor predominantly expressed on eosinophils, basophils, and Type 2 helper T (Th2) cells.[1][2] Its activation by PGD2, a major product of mast cells, initiates a signaling cascade that is central to the recruitment of eosinophils to sites of allergic inflammation.[3][4] Activation of the DP2 receptor on eosinophils triggers a series of events crucial for their migration, including:
-
Shape Change: A rapid alteration in the eosinophil's morphology, which is a prerequisite for its movement through endothelial junctions.[5][6]
-
Chemotaxis: Directed migration of eosinophils along a concentration gradient of a chemoattractant, in this case, PGD2.[3][7]
-
Adhesion Molecule Upregulation: Increased expression of adhesion molecules, such as CD11b, which facilitates the attachment of eosinophils to the vascular endothelium.[8]
-
Priming: Enhancement of the migratory response to other chemoattractants like eotaxin.[3]
This compound: A Selective DP2 Receptor Antagonist
This compound is a potent and selective antagonist of the DP2 receptor.[9] By competitively binding to the DP2 receptor, this compound is designed to block the binding of PGD2, thereby inhibiting the downstream signaling events that lead to eosinophil migration. While specific quantitative data on this compound's effect on eosinophil migration is not extensively published in publicly available literature, its high potency in a human whole blood eosinophil shape change assay strongly suggests its efficacy in inhibiting a critical component of the migratory process.[9]
Quantitative Data on DP2 Receptor Antagonism and Eosinophil Migration
To illustrate the potential efficacy of this compound, this section summarizes quantitative data from studies on other selective DP2 receptor antagonists. These data provide a benchmark for the expected inhibitory effects of this compound on eosinophil migration and related processes.
| DP2 Receptor Antagonist | Assay | Stimulant | Key Finding |
| GB001 | Eosinophil Shape Change | PGD2 | Near-maximal inhibition of 97.28% (± 4.40) at 24 hours post-dose.[10] |
| Fevipiprant | In vivo airway eosinophilia | Allergen challenge | Significant reduction in sputum eosinophil percentage compared to placebo.[10][11] |
| BAY-u3405 | In vivo eosinophil infiltration (guinea pig esophagus) | Ovalbumin challenge | Significant inhibition of eosinophil infiltration (from 36.3 ± 0.9 to 12.6 ± 1.9 cells/cross-section).[12] |
| Cay10471 | In vitro chemotaxis (human eosinophils) | PGD2 | Inhibition of PGD2-induced chemotaxis.[3] |
| Ramatroban | In vivo BAL eosinophilia (rat) | PGD2 | Almost complete inhibition of PGD2-induced bronchoalveolar lavage eosinophilia.[4] |
Experimental Protocols
This section outlines detailed methodologies for key in vitro and in vivo experiments used to assess the effect of DP2 receptor antagonists, such as this compound, on eosinophil migration.
In Vitro Eosinophil Shape Change Assay
This assay is a rapid and sensitive method to assess the initial activation of eosinophils in response to a chemoattractant and the inhibitory effect of a compound like this compound.
Objective: To quantify the effect of this compound on PGD2-induced eosinophil shape change.
Materials:
-
Isolated human eosinophils
-
PGD2
-
This compound
-
Shape change buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Flow cytometer
Protocol:
-
Isolate human eosinophils from peripheral blood of healthy or allergic donors using standard methods (e.g., negative magnetic selection).
-
Resuspend purified eosinophils in shape change buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate eosinophils with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Stimulate the cells with an EC70 concentration of PGD2 for 5-10 minutes at 37°C.
-
Immediately fix the cells with an equal volume of cold 2% paraformaldehyde.
-
Analyze the cells on a flow cytometer, measuring the change in forward scatter (FSC) as an indicator of cell shape change.
-
Calculate the percentage inhibition of shape change for each concentration of this compound compared to the vehicle control.
In Vitro Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay directly measures the directed migration of eosinophils towards a chemoattractant.
Objective: To determine the effect of this compound on PGD2-induced eosinophil chemotaxis.
Materials:
-
Isolated human eosinophils
-
PGD2
-
This compound
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
Cell staining and counting equipment
Protocol:
-
Isolate and resuspend human eosinophils in chemotaxis buffer.
-
Pre-incubate the eosinophils with this compound or vehicle control.
-
Place different concentrations of PGD2 in the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper chamber.
-
Incubate the chamber for 1-2 hours at 37°C in a humidified incubator.
-
After incubation, remove the membrane, scrape off non-migrated cells from the top surface, and fix and stain the migrated cells on the bottom surface.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Quantify the inhibitory effect of this compound on chemotaxis.
In Vivo Model of Eosinophilic Airway Inflammation
This model assesses the ability of this compound to inhibit eosinophil recruitment into the airways in a living organism.
Objective: To evaluate the in vivo efficacy of this compound in reducing allergen- or PGD2-induced airway eosinophilia.
Animal Model: Ovalbumin (OVA)-sensitized mice or rats.
Protocol:
-
Sensitize animals with OVA and adjuvant.
-
Administer this compound or vehicle control to the animals (e.g., orally or intraperitoneally) at a predetermined time before challenge.
-
Challenge the animals with aerosolized OVA or intratracheal PGD2.
-
At a specified time point after challenge (e.g., 24-48 hours), perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Perform total and differential cell counts on the BAL fluid to determine the number of eosinophils.
-
Compare the number of eosinophils in the BAL fluid of this compound-treated animals to the vehicle-treated group to determine the percentage of inhibition.
Signaling Pathways and Visualizations
The inhibitory effect of this compound on eosinophil migration is mediated through the blockade of specific intracellular signaling pathways initiated by the DP2 receptor.
DP2 Receptor Signaling Pathway
Activation of the DP2 receptor by PGD2 leads to the activation of a Gαi protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2] This decrease in cAMP is permissive for eosinophil migration. Additionally, Gβγ subunits released from the Gαi protein can activate phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical event for cell motility and shape change.[8]
Caption: DP2 Receptor Signaling Pathway in Eosinophils.
Experimental Workflow for Assessing this compound's Efficacy
The following diagram illustrates a typical workflow for evaluating the inhibitory effect of a compound like this compound on eosinophil migration.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
This compound, as a potent and selective DP2 receptor antagonist, holds significant promise as a therapeutic agent for eosinophil-driven inflammatory diseases. By blocking the PGD2/DP2 signaling axis, this compound is expected to effectively inhibit eosinophil migration, a key event in the pathogenesis of these conditions. The quantitative data from studies on other DP2 antagonists, coupled with the detailed experimental protocols and an understanding of the underlying signaling pathways, provide a strong rationale for the continued investigation and development of this compound as a novel anti-inflammatory therapy. This technical guide serves as a comprehensive resource for researchers and drug development professionals in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel antagonist of CRTH2 blocks eosinophil release from bone marrow, chemotaxis and respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2-induced eosinophilic airway inflammation is mediated by CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium [2'-[(cyclopropanecarbonyl-ethyl-amino)-methyl]-4'-(6-ethoxy-pyridin-3-yl)-6-methoxy-biphenyl-3-yl]-acetate (AM432): a potent, selective prostaglandin D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase 2 study to evaluate the safety, efficacy and pharmacokinetics of DP2 antagonist GB001 and to explore biomarkers of airway inflammation in mild‐to‐moderate asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DP2 antagonism reduces airway smooth muscle mass in asthma by decreasing eosinophilia and myofibroblast recruitment - ORA - Oxford University Research Archive [ora4-prd.bodleian.ox.ac.uk]
- 12. Prostaglandin D2 Receptor DP2 Mediates Eosinophil trafficking into the Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Profile of AM432 Sodium: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the initial in vitro studies of AM432 sodium, a potent and selective antagonist of the Prostaglandin D2 (PGD2) receptor 2 (DP2), also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's preclinical bioactivity and the methodologies employed in its early-stage evaluation.
This compound has been identified as a promising candidate for the treatment of allergic inflammatory diseases due to its high affinity and functional antagonism of the DP2 receptor, a key player in the inflammatory cascade. The following sections detail the quantitative data from key in vitro assays, the experimental protocols for these assays, and a visualization of the pertinent signaling pathway.
Quantitative In Vitro Data
The potency of this compound has been characterized through receptor binding and functional cell-based assays. A summary of the key quantitative data is presented below.
| Assay Type | Target | Species | Parameter | Value (nM) |
| Radioligand Binding Assay | DP2 (CRTH2) | Human | IC_50 | 6[1][2] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the replication and validation of these findings.
DP2 (CRTH2) Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound to the human DP2 receptor.
Objective: To measure the concentration at which this compound inhibits the binding of a radiolabeled ligand to the human DP2 receptor by 50% (IC_50).
Materials:
-
Receptor Source: Membranes from cells recombinantly expressing the human DP2 (CRTH2) receptor.
-
Radioligand: [³H]-PGD2 or other suitable radiolabeled DP2 agonist/antagonist.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl₂).
-
Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: For quantification of radioactivity.
Protocol:
-
Membrane Preparation: Cells expressing the DP2 receptor are harvested and homogenized to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the receptor membranes, the radioligand at a fixed concentration (typically at or near its K_d), and varying concentrations of this compound.
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC_50 value, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand.
Human Whole Blood Eosinophil Shape Change Assay
This functional assay measures the ability of a compound to inhibit the activation of eosinophils in a physiologically relevant matrix.
Objective: To determine the potency of this compound in inhibiting PGD2-induced shape change in human eosinophils.
Materials:
-
Blood Source: Freshly drawn human whole blood from healthy donors.
-
Agonist: Prostaglandin D2 (PGD2).
-
Test Compound: this compound, serially diluted.
-
Fixative and Lysis Buffer: To stop the reaction and remove red blood cells.
-
Flow Cytometer: For analyzing the morphological changes in eosinophils.
Protocol:
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of this compound or vehicle control.
-
Agonist Stimulation: PGD2 is added to the blood samples to induce eosinophil activation and shape change.
-
Fixation and Lysis: After a short incubation with the agonist, the reaction is stopped by adding a fixative solution, which is followed by the lysis of red blood cells.
-
Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. Eosinophils are identified based on their characteristic forward and side scatter properties. The change in forward scatter (FSC) is used as an indicator of cell shape change.
-
Data Analysis: The percentage of eosinophils that have undergone a shape change is quantified for each concentration of this compound. The IC_50 value is calculated as the concentration of AM432 that inhibits the PGD2-induced eosinophil shape change by 50%.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
References
Methodological & Application
Application Notes and Protocols for AM432 Sodium in Preclinical Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and airway remodeling. A key inflammatory pathway implicated in allergic asthma involves the prostaglandin (B15479496) D2 (PGD2) receptor, chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Activation of the DP2 receptor on various immune cells, including T helper 2 (Th2) cells, eosinophils, and mast cells, promotes their recruitment and activation, leading to the release of pro-inflammatory cytokines and the perpetuation of the asthmatic response.[1][2][3]
AM432 sodium is a potent and selective antagonist of the DP2 receptor.[4][5][6] By blocking the PGD2/DP2 signaling pathway, this compound is hypothesized to inhibit the downstream inflammatory cascades that contribute to the pathophysiology of asthma. Preclinical evaluation of DP2 receptor antagonists has demonstrated their potential to reduce airway eosinophilia, a hallmark of allergic asthma, and to ameliorate airway remodeling by decreasing airway smooth muscle mass.[4][5][7] This document provides a detailed experimental protocol for the evaluation of this compound in a murine model of ovalbumin (OVA)-induced allergic asthma.
Mechanism of Action: DP2 (CRTH2) Receptor Antagonism
The proposed mechanism of action for this compound in asthma is centered on its ability to competitively inhibit the binding of PGD2 to the DP2 receptor. This antagonism is expected to disrupt the pro-inflammatory signaling cascade that is characteristic of allergic asthma.
Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA) and the subsequent evaluation of this compound's therapeutic effects.[8][9][10][11]
Materials and Reagents
-
This compound
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Methacholine chloride
-
Phosphate-buffered saline (PBS)
-
Collagenase type IV
-
DNase I
-
Fetal bovine serum (FBS)
-
Reagents for ELISA (for cytokines and IgE)
-
Reagents for histology (formalin, paraffin, H&E, PAS stains)
Animal Model
-
Species: BALB/c mice, female, 6-8 weeks old.
Experimental Workflow
References
- 1. A phase 2 study to evaluate the safety, efficacy and pharmacokinetics of DP2 antagonist GB001 and to explore biomarkers of airway inflammation in mild‐to‐moderate asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonists in asthma: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DP2 antagonism reduces airway smooth muscle mass in asthma by decreasing eosinophilia and myofibroblast recruitment. — Experimental Medicine Division [expmedndm.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DP2 antagonism reduces airway smooth muscle mass in asthma by decreasing eosinophilia and myofibroblast recruitment - ORA - Oxford University Research Archive [ora4-prd.bodleian.ox.ac.uk]
- 8. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. oatext.com [oatext.com]
Application Notes and Protocols for AM432 Sodium in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM432 sodium is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin (B15479496) D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor that is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Its natural ligand, prostaglandin D2 (PGD2), is a major pro-inflammatory mediator released from activated mast cells. The PGD2/CRTH2 signaling axis plays a pivotal role in the pathogenesis of type 2 inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis. By blocking this interaction, this compound can effectively inhibit the recruitment and activation of key inflammatory cells, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent.[1]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its inhibitory effects on CRTH2-mediated cellular responses.
CRTH2 Signaling Pathway
Activation of CRTH2 by PGD2 initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and cytokine release. As an antagonist, this compound blocks the binding of PGD2 to CRTH2, thereby inhibiting these downstream effects.
Caption: CRTH2 Signaling Pathway and Point of Inhibition by this compound.
Data Presentation: In Vitro Activity of this compound
This compound demonstrates potent inhibition of CRTH2-mediated cellular responses. The following table summarizes the typical inhibitory concentrations (IC50) of this compound in key cell-based assays. This data is representative of a potent and selective CRTH2 antagonist and is intended for illustrative purposes. For specific experimental values for AM432, refer to relevant publications such as Stock et al., Bioorg Med Chem Lett, 2011.[1]
| Assay Type | Cell Type | Agonist (Concentration) | Endpoint Measurement | Representative IC50 (nM) |
| Eosinophil Shape Change | Human Whole Blood | PGD2 (10 nM) | Forward Scatter Shift (Flow Cytometry) | 5 - 20 |
| Eosinophil Chemotaxis | Isolated Human Eosinophils | PGD2 (30 nM) | Cell Migration (Boyden Chamber) | 10 - 50 |
| Calcium Mobilization | CRTH2-expressing CHO cells | PGD2 (5 nM) | Fluorescence Intensity | 2 - 15 |
Experimental Protocols
Eosinophil Shape Change Assay
This assay measures the morphological changes in eosinophils upon activation, which is a hallmark of their response to chemoattractants. This compound is expected to inhibit PGD2-induced eosinophil shape change.
Experimental Workflow:
Caption: Workflow for the Eosinophil Shape Change Assay.
Protocol:
-
Blood Collection: Collect fresh human venous blood into tubes containing an anticoagulant (e.g., heparin).
-
Pre-incubation with this compound:
-
Aliquot 100 µL of whole blood into 96-well plates.
-
Add various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (e.g., DMSO) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add PGD2 to a final concentration of 10 nM to induce eosinophil shape change.
-
Incubate for 5-10 minutes at 37°C.
-
-
Fixation and Lysis:
-
Stop the reaction by adding a red blood cell lysis/fixation buffer (e.g., BD FACS™ Lysing Solution).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on the eosinophil population based on their characteristic side scatter and auto-fluorescence.
-
Measure the change in forward scatter (FSC) as an indicator of cell shape change.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the PGD2-induced shape change at each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Eosinophil Chemotaxis Assay
This assay assesses the ability of this compound to block the directional migration of eosinophils towards a PGD2 gradient.
Experimental Workflow:
Caption: Workflow for the Eosinophil Chemotaxis Assay.
Protocol:
-
Eosinophil Isolation: Isolate eosinophils from the whole blood of healthy donors using density gradient centrifugation followed by negative magnetic selection.
-
Assay Setup (Boyden Chamber):
-
In the lower wells of a chemotaxis chamber (e.g., 96-well format with a 5 µm pore size polycarbonate membrane), add PGD2 (30 nM) as the chemoattractant.
-
In control wells, add assay buffer alone.
-
Resuspend the isolated eosinophils in assay buffer containing various concentrations of this compound or vehicle.
-
Add the eosinophil suspension to the upper chamber.
-
-
Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.
-
Cell Counting:
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGD2-induced chemotaxis for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following CRTH2 activation, which is a key second messenger in the signaling pathway. This compound is expected to block this PGD2-induced calcium flux.
Experimental Workflow:
Caption: Workflow for the Calcium Mobilization Assay.
Protocol:
-
Cell Culture: Culture a cell line stably expressing the human CRTH2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. Incubate for approximately 1 hour at 37°C.
-
-
Pre-incubation with this compound:
-
Wash the cells to remove excess dye.
-
Add assay buffer containing various concentrations of this compound or vehicle to the wells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence for a short period.
-
Inject a solution of PGD2 (final concentration of 5 nM) and continue to measure the fluorescence intensity over time to capture the transient calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the PGD2-induced calcium mobilization for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
This compound is a valuable pharmacological tool for the in vitro study of CRTH2-mediated inflammatory processes. The protocols outlined in these application notes provide robust methods for characterizing the inhibitory activity of this compound in key cell types involved in type 2 inflammation. These assays can be readily adapted for screening and profiling other CRTH2 antagonists in a drug discovery setting.
References
Application Notes and Protocols for AM432 Sodium Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM432 sodium is a potent and selective antagonist of the Prostaglandin D2 (PGD2) receptor 2, also known as Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1] The antagonism of this G protein-coupled receptor has been investigated as a therapeutic strategy for inflammatory conditions, particularly those with a Th2-dominant profile such as asthma and allergic rhinitis. These application notes provide a summary of the preclinical data for AM432 and detailed protocols for its administration and evaluation in relevant animal models.
Mechanism of Action and Signaling Pathway
AM432 exerts its pharmacological effect by selectively blocking the DP2 receptor. PGD2, the natural ligand for this receptor, is a key mediator in type 2 inflammatory responses.[2] Upon binding to the DP2 receptor on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils, PGD2 initiates a signaling cascade through a Gαi protein. This leads to downstream effects including calcium mobilization, chemotaxis, and cellular activation, contributing to the inflammatory response. By competitively inhibiting this interaction, AM432 can mitigate these pro-inflammatory signals.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of AM432.
Table 1: In Vitro Potency of AM432
| Assay | Species | IC50 (nM) | Notes |
| DP2 Receptor Binding | Human | 6 | In the absence of human serum |
| DP2 Receptor Binding | Human | 31 | In the presence of 0.2% human serum |
| Eosinophil Shape Change | Human | 5 | Whole blood assay |
| Data sourced from BioWorld (2011)[1] |
Table 2: Pharmacokinetic Parameters of AM432 in Dogs
| Parameter | Oral Administration (2.5 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax | 30 µM | N/A |
| t1/2 | 6 hours | N/A |
| Clearance | N/A | 0.5 mL/min/kg |
| AUC | 87 h·µg/mL | N/A |
| Data sourced from BioWorld (2011)[1] |
Table 3: In Vivo Efficacy of AM432 in Mouse Models of Inflammation
| Model | Treatment | Effect |
| Ovalbumin-Induced Allergic Rhinitis | 10 mg/kg, p.o. | Significantly reduced sneezes and nasal rubs |
| Cigarette Smoke-Induced Airway Inflammation | 50 mg/kg, p.o. | Significantly reduced influx of neutrophils, lymphocytes, and macrophages |
| Data sourced from BioWorld (2011)[1] |
Experimental Protocols
The following are detailed, representative protocols for the administration and evaluation of this compound in preclinical models based on standard methodologies.
Protocol 1: Ovalbumin-Induced Allergic Rhinitis in Mice
This model is used to assess the efficacy of AM432 in an allergic inflammation setting.
References
Application Notes and Protocols for Sodium Pyruvate (N115) in Allergic Rhinitis Studies
Introduction
Allergic rhinitis is an inflammatory condition of the nasal passages triggered by allergen exposure, leading to symptoms such as sneezing, rhinorrhea, nasal congestion, and itching. The underlying pathophysiology involves a complex interplay of immune cells and inflammatory mediators. Recent research has explored the therapeutic potential of sodium pyruvate (B1213749), an anti-inflammatory and antioxidant agent, in mitigating the symptoms of allergic rhinitis. As a stable salt of pyruvic acid, sodium pyruvate has been shown to significantly reduce inflammatory cytokines and reactive oxygen species, offering a promising avenue for the development of novel treatments for respiratory diseases.
These application notes provide a comprehensive overview of the use of sodium pyruvate nasal spray (designated as N115 in clinical studies) in the context of allergic rhinitis research. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical investigation of this compound.
Quantitative Data Summary
Five human clinical studies have evaluated the efficacy of a 20 mM sodium pyruvate nasal spray (N115) in patients with allergic rhinitis[1]. The collective results from these trials demonstrate a statistically significant improvement in nasal inflammation scores.
Table 1: Summary of Clinical Trials for Sodium Pyruvate (N115) in Allergic Rhinitis
| Study Design | Number of Patients | Treatment Arms | Key Efficacy Endpoint | Outcome | Statistical Significance |
| Open-label & Blinded[1] | (Data from five studies) | 20 mM Sodium Pyruvate Nasal Spray (N115) vs. Placebo or No-Treatment Baseline[1] | Improvement in Nasal Inflammation Scores | Significant improvement in nasal inflammation scores with N115[1] | p < 0.0001 in all five trials[1] |
Mechanism of Action
Sodium pyruvate functions as a potent anti-inflammatory and antioxidant agent. In the context of allergic rhinitis, its proposed mechanism involves the reduction of key inflammatory mediators. It has been shown to significantly decrease the levels of inflammatory cytokines such as Interleukin-6 (IL-6) and IL-8, as well as Monocyte Chemoattractant Protein-1 (MCP-1)[1]. Furthermore, it mitigates oxidative stress by reducing reactive oxygen species like hydrogen peroxide[1]. This dual action on inflammation and oxidative stress is believed to alleviate the nasal inflammation characteristic of allergic rhinitis.
Experimental Protocols
The following protocols are based on the methodologies described in the clinical trials of 20 mM sodium pyruvate nasal spray (N115) for allergic rhinitis[1].
Clinical Trial Protocol: Efficacy of N115 in Allergic Rhinitis
1. Study Objective: To evaluate the efficacy of 20 mM sodium pyruvate nasal spray (N115) in reducing nasal inflammation in patients with allergic rhinitis compared to a placebo or no-treatment baseline.
2. Study Design:
-
A combination of open-label and double-blind, placebo-controlled, randomized clinical trials were conducted[1].
-
Patients were assigned to receive either N115 or a placebo (0.9% saline with 0.02% benzalkonium chloride) or were compared against a no-treatment baseline[1].
3. Patient Population:
-
Inclusion Criteria: Patients diagnosed with allergic rhinitis.
-
Exclusion Criteria:
-
Concurrent respiratory diseases such as COPD or pulmonary fibrosis[1].
-
Clinically significant cardiac disease[1].
-
Pregnancy or lactation[1].
-
Systemic or inhaled corticosteroid treatment within one month or 15 days of screening, respectively[1].
-
Age younger than 18 years (with an exception for one study which included patients down to 12 years of age)[1].
-
Hospitalization for acute airway disease exacerbation within the last 6 months[1].
-
Use of vitamins with antioxidant properties (E or C) or dietary supplements containing pyruvate within 24 hours of screening[1].
-
4. Investigational Product and Administration:
-
Investigational Agent: 20 mM sodium pyruvate in 0.9% sodium chloride with 0.02% benzalkonium chloride, pH 7.2 (N115)[1].
-
Dosage Form: Nasal spray.
-
Administration: Intranasal administration.
5. Efficacy Assessment:
-
Primary Endpoint: Change in nasal inflammation scores from baseline.
-
Method of Assessment: Nasal inflammation scores were compared between the N115 group and the control group (placebo or no-treatment baseline)[1].
6. Safety Assessment:
-
Adverse events were monitored and recorded throughout the trials. No adverse reactions were reported in the five clinical trials[1].
Conclusion
The available data from five clinical studies strongly suggest that 20 mM sodium pyruvate nasal spray (N115) is effective in significantly reducing nasal inflammation in patients with allergic rhinitis[1]. Its mechanism of action, targeting both inflammatory cytokines and oxidative stress, presents a compelling rationale for its use. The protocols outlined above provide a framework for the design and execution of further clinical investigations into the therapeutic potential of sodium pyruvate for allergic rhinitis and other inflammatory airway diseases. The favorable safety profile, with no reported adverse reactions in the initial trials, further supports its development as a novel treatment option[1].
References
Application Notes and Protocols for Flow Cytometry Analysis Following AM432 Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM432 sodium is a potent and selective antagonist of the Prostaglandin (B15479496) D2 (PGD2) receptor 2, also known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[1][2] The PGD2/CRTH2 signaling pathway is a critical mediator of type 2 inflammation, playing a significant role in allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[3][4][5] CRTH2 is expressed on various immune cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[4][6] Activation of CRTH2 by its ligand PGD2 leads to the migration and activation of these cells, promoting the release of pro-inflammatory Th2-type cytokines like IL-4, IL-5, and IL-13.[3][6] By blocking this interaction, this compound and other CRTH2 antagonists can potentially inhibit the recruitment and activation of these key inflammatory cells, thereby reducing the inflammatory response.[1][7]
Flow cytometry is an invaluable tool for dissecting the cellular effects of pharmacological agents like this compound. This powerful technique allows for the rapid, quantitative, and multi-parametric analysis of individual cells in a heterogeneous population. This application note provides detailed protocols for utilizing flow cytometry to investigate the effects of this compound treatment on key cellular responses, including cell surface receptor expression, apoptosis, and cell cycle progression.
Key Applications for Flow Cytometry in this compound Research
-
Analysis of CRTH2 Expression: Quantify the expression of the CRTH2 receptor on the surface of target immune cells (e.g., T cells, eosinophils) and assess whether this compound treatment modulates its expression.
-
Apoptosis Induction: Determine if this compound induces programmed cell death (apoptosis) in specific inflammatory cell populations.
-
Cell Cycle Analysis: Investigate the impact of this compound on the proliferation of immune cells by analyzing their distribution across different phases of the cell cycle.
Data Presentation
Table 1: Hypothetical Data on the Effect of this compound on CRTH2 Expression in CD4+ T Cells
| Treatment Group | Concentration (nM) | Mean Fluorescence Intensity (MFI) of CRTH2 | Percentage of CRTH2+ Cells (%) |
| Vehicle Control (DMSO) | 0 | 15,234 ± 850 | 85.3 ± 4.2 |
| This compound | 10 | 14,987 ± 790 | 84.9 ± 3.8 |
| This compound | 100 | 15,102 ± 810 | 85.1 ± 4.0 |
| This compound | 1000 | 14,855 ± 760 | 84.5 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Data on this compound-Induced Apoptosis in Eosinophils
| Treatment Group | Concentration (nM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 100 | 94.8 ± 2.3 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| This compound | 1000 | 94.5 ± 2.5 | 3.1 ± 0.7 | 2.4 ± 0.6 |
| Positive Control (Staurosporine) | 1000 | 45.3 ± 5.5 | 35.1 ± 4.1 | 19.6 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Hypothetical Data on the Effect of this compound on T Cell Cycle Progression
| Treatment Group | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 0 | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 1.5 | 1.2 ± 0.3 |
| This compound | 100 | 66.1 ± 3.5 | 19.8 ± 1.7 | 14.1 ± 1.4 | 1.3 ± 0.4 |
| This compound | 1000 | 65.8 ± 3.3 | 20.0 ± 1.9 | 14.2 ± 1.6 | 1.4 ± 0.3 |
| Positive Control (Nocodazole) | 100 | 10.2 ± 1.1 | 15.3 ± 1.4 | 74.5 ± 5.8 | 2.1 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Analysis of Cell Surface CRTH2 Expression
This protocol describes the staining of cell surface CRTH2 on a target cell population (e.g., human peripheral blood mononuclear cells - PBMCs) for analysis by flow cytometry.
Materials:
-
Human PBMCs isolated by density gradient centrifugation
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated anti-human CRTH2 antibody (e.g., PE-conjugated)
-
Fluorochrome-conjugated antibodies for cell subset identification (e.g., FITC-conjugated anti-human CD4)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
96-well V-bottom plates or flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of human PBMCs in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Drug Treatment:
-
Seed 1 x 10^6 cells per well in a 96-well plate.
-
Treat cells with the desired concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Cell Harvesting and Staining:
-
Harvest cells by centrifuging the plate at 300 x g for 5 minutes.
-
Wash the cells once with 200 µL of cold Flow Cytometry Staining Buffer and centrifuge again.
-
Resuspend the cell pellet in 50 µL of Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking: Add Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10 minutes at 4°C.[8][9]
-
Antibody Staining: Without washing, add the pre-titrated amounts of fluorochrome-conjugated antibodies (anti-CRTH2, anti-CD4, etc.) to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Viability Staining: If using a non-fixable viability dye like 7-AAD, add it to the cells for the last 5-10 minutes of incubation. If using a fixable viability dye, follow the manufacturer's protocol prior to fixation.
-
-
Washing:
-
Wash the cells twice with 200 µL of cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes after each wash.[10]
-
-
Data Acquisition:
-
Resuspend the cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer as soon as possible.[11]
-
Set up appropriate voltage settings and compensation controls using single-stained samples.
-
Collect a sufficient number of events (e.g., 50,000-100,000) for robust statistical analysis.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol allows for the differentiation between live, early apoptotic, and late apoptotic/necrotic cells following this compound treatment.[12][13]
Materials:
-
Target cells (e.g., eosinophil cell line or primary eosinophils)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control for apoptosis (e.g., staurosporine)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Annexin-binding buffer)
-
PBS
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Drug Treatment:
-
Seed cells in appropriate culture vessels at a density that will not lead to overconfluence during the experiment.
-
Treat cells with various concentrations of this compound, vehicle control, and a positive control for apoptosis for a specified duration (e.g., 24 or 48 hours).[14]
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a centrifuge tube.
-
For adherent cells, aspirate the medium (saving it to collect floating apoptotic cells), wash once with PBS, and detach the cells using a gentle non-enzymatic cell dissociation solution. Combine with the saved medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Data Acquisition:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the stained cells on a flow cytometer within one hour of staining.[14]
-
Use unstained, Annexin V-FITC only, and PI only stained cells for setting up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Data analysis will allow for the identification of four populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[13]
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol is for the analysis of cellular DNA content to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.[16]
Materials:
-
Target cells (e.g., activated T lymphocytes)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control for cell cycle arrest (e.g., nocodazole (B1683961) for G2/M arrest)
-
PBS
-
Cold 70% ethanol (B145695)
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Drug Treatment:
-
Seed cells and treat with this compound, vehicle, and a positive control as described in Protocol 2, step 1.
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 2, step 2.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cells once with cold PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.[14]
-
-
Data Acquisition:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.[14]
-
Acquire data for at least 20,000 events per sample.[14]
-
Generate a histogram of PI fluorescence intensity and use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).[14]
-
Mandatory Visualizations
Caption: CRTH2 (DP2) Receptor Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for Flow Cytometry Analysis.
References
- 1. Pharmacology of AM211, a potent and selective prostaglandin D2 receptor type 2 antagonist that is active in animal models of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and characterization of an antagonistic monoclonal antibody against an extracellular domain of mouse DP2 (CRTH2/GPR44) receptors for prostaglandin D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigational prostaglandin D2 receptor antagonists for airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 7. A phase 2 study to evaluate the safety, efficacy and pharmacokinetics of DP2 antagonist GB001 and to explore biomarkers of airway inflammation in mild‐to‐moderate asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. ptglab.com [ptglab.com]
- 11. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 12. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Cytokine Levels Following AM432 Sodium Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AM432 sodium is a potent and selective antagonist of the Prostaglandin (B15479496) D2 (PGD2) receptor 2, also known as Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2 or DP2).[1] The DP2 receptor is a G-protein-coupled receptor predominantly expressed on key immune cells involved in type 2 inflammatory responses, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[2][3] The natural ligand for this receptor, PGD2, is a major prostanoid released by activated mast cells during an allergic response.[4]
Activation of the DP2 receptor by PGD2 promotes the chemotaxis and activation of these immune cells, leading to the release of a cascade of pro-inflammatory cytokines, particularly Th2-associated cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1][2][5][6] These cytokines are central to the pathophysiology of allergic diseases like asthma and atopic dermatitis.[2] By blocking the PGD2/DP2 signaling axis, this compound is expected to inhibit the recruitment of inflammatory cells and suppress the production of key inflammatory cytokines.[3][7]
These application notes provide detailed protocols for measuring the in vitro effects of this compound on cytokine production from isolated immune cells.
Principle of the Assay
This protocol describes the use of in vitro cell-based assays to quantify the effect of this compound on cytokine secretion. Immune cells (e.g., human Peripheral Blood Mononuclear Cells - PBMCs) are stimulated to produce PGD2 and, consequently, downstream cytokines. The cells are concurrently treated with varying concentrations of this compound. The inhibitory effect of the compound is determined by measuring the levels of specific cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay. A reduction in cytokine levels in the presence of this compound indicates successful antagonism of the DP2 receptor. Studies using other small molecule CRTH2 antagonists have demonstrated significant reductions in IL-4, IL-5, IL-13, and other pro-inflammatory cytokines like IL-1β and TNF-α.[1][8]
Signaling Pathway of DP2 (CRTH2) Receptor
Caption: DP2 (CRTH2) receptor signaling cascade.
Data Presentation
The following table is a template for presenting hypothetical quantitative data on the effect of this compound on cytokine production. The results should demonstrate a dose-dependent inhibition of cytokine release.
| Treatment Group | This compound (nM) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | TNF-α (pg/mL) | % Inhibition (IL-5) |
| Vehicle Control | 0 | 150.2 ± 12.5 | 450.8 ± 35.1 | 320.4 ± 28.9 | 85.6 ± 7.8 | 0% |
| This compound | 1 | 135.7 ± 11.8 | 402.1 ± 30.2 | 295.1 ± 25.5 | 81.3 ± 7.1 | 10.8% |
| This compound | 10 | 98.4 ± 9.2 | 285.5 ± 21.7 | 210.6 ± 19.8 | 70.2 ± 6.5 | 36.7% |
| This compound | 100 | 45.1 ± 5.6 | 120.9 ± 11.3 | 95.8 ± 9.1 | 52.4 ± 5.9 | 73.2% |
| This compound | 1000 | 15.8 ± 2.1 | 42.3 ± 4.5 | 33.7 ± 3.8 | 41.5 ± 4.2 | 90.6% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Isolation and Culture of Human PBMCs
-
Blood Collection : Collect whole blood from healthy donors into heparinized tubes.
-
PBMC Isolation : Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Seeding : Resuspend isolated PBMCs in complete RPMI-1640 medium. Perform a cell count and viability assessment using a hemocytometer and trypan blue. Seed the cells into a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well.
-
Resting : Allow cells to rest for 2-4 hours in a 37°C, 5% CO₂ incubator.
Protocol 2: Cell Stimulation and Treatment with this compound
-
This compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Stimulation Cocktail : Prepare a stimulation cocktail to induce PGD2 and cytokine production. A common stimulant is a combination of anti-CD3 and anti-CD28 antibodies, or a mitogen like Phytohemagglutinin (PHA).
-
Treatment and Stimulation :
-
Add the diluted this compound to the appropriate wells.
-
Immediately after, add the stimulation cocktail to all wells except the negative control wells.
-
Include a vehicle control group (solvent only).
-
-
Incubation : Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection : After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant for cytokine analysis. Store supernatants at -80°C if not analyzed immediately.[8]
Protocol 3: Cytokine Measurement by ELISA (Sandwich ELISA)
This protocol provides a general guideline for measuring a single cytokine.[3][8]
-
Plate Coating : Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-5). Incubate overnight at 4°C.
-
Washing : Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking : Block non-specific binding sites by adding an assay diluent or blocking buffer to each well. Incubate for 1-2 hours at room temperature.[8]
-
Sample and Standard Incubation :
-
Wash the plate three times.
-
Prepare a standard curve by serially diluting a recombinant cytokine standard.
-
Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[8]
-
-
Detection Antibody Incubation :
-
Wash the plate three times.
-
Add 100 µL of a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.[8]
-
-
Enzyme Conjugate Incubation :
-
Wash the plate four times.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
-
Substrate Development :
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark until a color develops.[8]
-
-
Stopping the Reaction : Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition : Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use this curve to calculate the cytokine concentrations in the experimental samples.[8]
Protocol 4: Cytokine Measurement by Multiplex Immunoassay (e.g., Cytometric Bead Array)
Multiplex assays allow for the simultaneous measurement of multiple cytokines from a small sample volume.[5][9]
-
Reagent Preparation : Prepare cytokine capture beads, detection reagents, and standards according to the manufacturer's instructions.
-
Assay Procedure :
-
Mix the capture beads corresponding to the desired cytokines (e.g., IL-4, IL-5, IL-13, TNF-α, IFN-γ).
-
Add the mixed beads, standards, and collected cell culture supernatants to the assay plate or tubes.
-
Add the phycoerythrin (PE)-conjugated detection antibody mixture.
-
Incubate for 2-3 hours at room temperature, protected from light.
-
-
Washing : Add wash buffer and centrifuge to wash the beads. Discard the supernatant.
-
Data Acquisition : Resuspend the beads in wash buffer and acquire the samples on a flow cytometer.
-
Data Analysis : Use the provided analysis software to generate standard curves and determine the concentration of each cytokine in the samples.
Experimental Workflow
Caption: Workflow for measuring cytokine levels after AM432 treatment.
References
- 1. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Th2 Cell Differentiation with a Small Molecule Inhibitor
Disclaimer: A comprehensive search for "AM432 sodium" did not yield specific information regarding its use in Th2 cell differentiation studies. The following application notes and protocols are presented as a detailed framework for researchers and drug development professionals on how to investigate the effects of a hypothetical small molecule inhibitor on Th2 cell differentiation. The data and proposed mechanism are illustrative.
Application Notes
Topic: Investigating the Impact of a Novel Small Molecule on Th2 Cell Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
T helper 2 (Th2) cells are a subset of CD4+ T cells that play a critical role in immunity against extracellular parasites, particularly helminths. They are also centrally involved in the pathogenesis of allergic diseases such as asthma.[1][2] The differentiation of naive CD4+ T cells into the Th2 lineage is a complex process driven by specific cytokines and transcription factors.[1][2][3] The primary cytokine that induces Th2 differentiation is Interleukin-4 (IL-4).[1][2][4] The binding of IL-4 to its receptor activates the transcription factor STAT6, which in turn upregulates the expression of the master regulator of Th2 differentiation, GATA3.[2][4] GATA3 then promotes the expression of hallmark Th2 cytokines, including IL-4, IL-5, and IL-13.[2][4] Due to their role in allergic inflammation, the signaling pathways governing Th2 differentiation are attractive targets for therapeutic intervention.
Hypothetical Mechanism of Action of a Small Molecule Inhibitor:
For the purpose of these notes, we will consider a hypothetical small molecule that is designed to inhibit a critical kinase downstream of the IL-4 receptor, thereby preventing the phosphorylation and activation of STAT6. This inhibition is expected to block the subsequent expression of GATA3 and the production of Th2-associated cytokines, ultimately suppressing Th2 cell differentiation.
Summary of (Hypothetical) Key Findings:
The following tables summarize the expected quantitative data from experiments designed to test the efficacy of a hypothetical small molecule inhibitor on in vitro Th2 cell differentiation.
Table 1: Effect of Hypothetical Small Molecule on Th2 Cytokine Production
| Treatment Group | Concentration (µM) | % IL-4+ CD4+ Cells (Flow Cytometry) | % IL-5+ CD4+ Cells (Flow Cytometry) | IL-13 Concentration in Supernatant (pg/mL) |
| Vehicle Control (DMSO) | 0 | 45.2 ± 3.1 | 38.5 ± 2.5 | 1250 ± 150 |
| Small Molecule | 0.1 | 35.8 ± 2.8 | 30.1 ± 2.2 | 980 ± 120 |
| Small Molecule | 1 | 15.4 ± 1.5 | 12.9 ± 1.3 | 450 ± 60 |
| Small Molecule | 10 | 5.1 ± 0.8 | 4.3 ± 0.6 | 150 ± 30 |
Table 2: Effect of Hypothetical Small Molecule on Key Transcription Factors and Signaling Proteins
| Treatment Group | Concentration (µM) | Relative GATA3 mRNA Expression (Fold Change vs. Vehicle) | Relative p-STAT6 Protein Level (Fold Change vs. Vehicle) |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.00 |
| Small Molecule | 0.1 | 0.78 | 0.75 |
| Small Molecule | 1 | 0.35 | 0.31 |
| Small Molecule | 10 | 0.12 | 0.10 |
Table 3: Effect of Hypothetical Small Molecule on T Cell Proliferation
| Treatment Group | Concentration (µM) | Proliferation Index (CFSE Assay) |
| Vehicle Control (DMSO) | 0 | 3.8 ± 0.4 |
| Small Molecule | 0.1 | 3.7 ± 0.5 |
| Small Molecule | 1 | 3.6 ± 0.4 |
| Small Molecule | 10 | 3.5 ± 0.5 |
Experimental Protocols
Herein are detailed protocols for the key experiments cited in the summary of findings.
Protocol 1: In Vitro Th2 Cell Differentiation
This protocol describes the differentiation of naive CD4+ T cells into Th2 cells in the presence of a small molecule inhibitor.
Materials:
-
Naive CD4+ T cell isolation kit (e.g., from Miltenyi Biotec or Stemcell Technologies)
-
24-well tissue culture plates
-
Anti-CD3 and Anti-CD28 antibodies
-
Recombinant mouse or human IL-4
-
Recombinant mouse or human IL-2
-
Anti-IFN-γ antibody
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Hypothetical small molecule dissolved in DMSO
Procedure:
-
Isolate naive CD4+ T cells from mouse spleen or human peripheral blood mononuclear cells (PBMCs) according to the manufacturer's instructions.
-
Coat a 24-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Resuspend naive CD4+ T cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare the Th2 differentiation medium by adding the following to the cell suspension:
-
Soluble anti-CD28 antibody (1 µg/mL)
-
Recombinant IL-4 (20 ng/mL)
-
Recombinant IL-2 (10 ng/mL)
-
Anti-IFN-γ antibody (10 µg/mL)
-
-
Add the desired concentrations of the hypothetical small molecule or vehicle (DMSO) to the cell suspension.
-
Plate 1 mL of the cell suspension per well in the anti-CD3 coated plate.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 4-6 days.[5][6]
-
On day 3, split the cultures 1:2 with fresh medium containing cytokines and the small molecule.
-
On day 6, harvest the cells for analysis.
Protocol 2: Intracellular Cytokine Staining and Flow Cytometry
This protocol is for the detection of intracellular IL-4 and IL-5.
Materials:
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Brefeldin A
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm kit)
-
Fluorescently conjugated antibodies against CD4, IL-4, and IL-5
-
Flow cytometer
Procedure:
-
Harvest the differentiated T cells from Protocol 1.
-
Restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A (10 µg/mL).[5]
-
Wash the cells with PBS.
-
Stain for the surface marker CD4 with a fluorescently conjugated antibody for 30 minutes at 4°C.
-
Wash the cells twice with PBS.
-
Fix and permeabilize the cells using a fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IL-4 and IL-5 with fluorescently conjugated antibodies for 30 minutes at 4°C.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Protocol 3: Western Blot for STAT6 Phosphorylation
This protocol assesses the activation of STAT6.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against phosphorylated STAT6 (p-STAT6) and total STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
After 24 hours of culture under Th2 polarizing conditions (Protocol 1), harvest the cells.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-STAT6 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT6 as a loading control.
Protocol 4: Quantitative PCR (qPCR) for GATA3 Expression
This protocol measures the mRNA expression of GATA3.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GATA3 and a housekeeping gene (e.g., GAPDH or β-actin)
Procedure:
-
Harvest cells after 48 hours of culture under Th2 polarizing conditions (Protocol 1).
-
Extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of RNA using a cDNA synthesis kit.
-
Perform qPCR using a suitable master mix and primers for GATA3 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of GATA3.
Visualizations
Caption: Hypothetical signaling pathway for Th2 differentiation and point of inhibition.
Caption: Workflow for testing a small molecule's effect on Th2 differentiation.
Caption: Logical flow from inhibitor action to suppression of Th2 differentiation.
References
- 1. In Vitro Th Differentiation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Metabolic Requirements of Th2 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TH2 cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TH1/TH2 cell differentiation and molecular signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: AM432 Sodium Solubility in PBS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with AM432 sodium in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in PBS at my desired concentration. What should I do?
A1: Difficulty in dissolving this compound in PBS can be due to several factors, including the compound's intrinsic low aqueous solubility. A systematic approach is recommended to optimize solubilization. Start with small-scale pilot experiments to find the best conditions before proceeding with your main experiment.
Q2: I observed a precipitate after dissolving this compound in PBS and letting the solution stand. Why did this happen and how can I prevent it?
A2: Precipitation after initial dissolution suggests that the solution is supersaturated and unstable.[1] This can be triggered by temperature changes or the slow conversion of the compound to a less soluble form. To prevent this, ensure your final concentration is below the equilibrium solubility of this compound in your specific PBS formulation and at your experimental temperature.[1] If a higher concentration is necessary, solubility enhancement techniques should be employed.
Q3: Can I heat the PBS to help dissolve this compound?
A3: Gentle warming of the PBS can increase the dissolution rate and solubility of many compounds.[1][2] However, it is crucial to consider the thermal stability of this compound, as prolonged exposure to high temperatures may cause degradation.
Recommended Action:
-
Warm the PBS to a maximum of 37-40°C.
-
Briefly warm the PBS, then add the this compound and stir until dissolved.
-
Allow the solution to cool to your experimental temperature and check for any precipitation.[1]
-
Caution: Always assess for any signs of compound degradation after heating.
Q4: Would adjusting the pH of the PBS improve the solubility of this compound?
A4: Yes, pH can significantly influence the solubility of ionizable compounds. Since AM432 is a sodium salt of a likely acidic compound, its solubility is pH-dependent.
Recommended Action:
-
Empirically test a range of physiologically relevant pH values (e.g., 6.8 to 7.6) to find the optimal pH for dissolution.[1]
Q5: Can I use a co-solvent to improve the solubility of this compound in PBS?
A5: Using a water-miscible organic co-solvent can significantly enhance the solubility of compounds with low aqueous solubility.[3][4]
Recommended Action:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO or ethanol (B145695).
-
Dilute this stock solution into the PBS.[1]
-
Important Consideration: Keep the final concentration of the organic solvent in your PBS solution low (typically <1%, ideally <0.1%) to prevent any unintended effects on your experiment.[1]
Q6: Would altering the salt concentration of my PBS make a difference?
A6: The ionic strength of the buffer can impact drug solubility through "salting-in" or "salting-out" effects.[1] The specific effect on this compound would need to be determined experimentally.
Troubleshooting Guide
If you are encountering issues with this compound solubility in PBS, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data Summary
The solubility of a compound is influenced by the solvent and its composition. The following table summarizes the solubility of a model sodium salt compound in various solvents to provide a comparative reference.
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Notes |
| Deionized Water | ~7.0 | 25 | Low | Baseline solubility. |
| PBS | 7.4 | 25 | ~10 | For a model compound like ampicillin (B1664943) sodium.[5] |
| PBS | 7.4 | 37 | >10 | Increased temperature can improve solubility.[1] |
| Ethanol | N/A | 25 | ~2 | Solubility in a common organic solvent.[5] |
| DMSO | N/A | 25 | ~16 | High solubility, suitable for stock solutions.[5] |
| Dimethyl Formamide | N/A | 25 | ~20 | High solubility, suitable for stock solutions.[5] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in PBS
-
Bring the PBS buffer to the desired experimental temperature (e.g., room temperature or 37°C).
-
Weigh the required amount of this compound powder.
-
Slowly add the this compound powder to the PBS while continuously stirring using a magnetic stirrer.
-
Continue stirring until the powder is completely dissolved.
-
Visually inspect the solution for any undissolved particles. If particles remain, continue stirring for an additional 15-30 minutes.
-
If the compound does not dissolve, proceed to the advanced protocols.
Protocol 2: Dissolution of this compound in PBS using a Co-solvent
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Warm the PBS to the desired experimental temperature.
-
While vortexing the PBS, add the required volume of the this compound stock solution dropwise to the PBS.
-
Ensure the final concentration of the organic solvent is below the limit that might affect your experimental system (typically <1%).
-
Visually inspect the final solution for any signs of precipitation.
Potential Interactions in PBS
The components of PBS can sometimes interact with the compound of interest, affecting its solubility.
Caption: Potential interactions of this compound in PBS.
References
AM432 sodium stability in solution and storage
AM432 Sodium Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C in a desiccator. For short-term storage, it can be kept at 4°C. It is crucial to protect the compound from moisture and light at all times.
2. How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in anhydrous DMSO at a concentration of 10 mM. For aqueous experiments, further dilutions can be made in your buffer of choice, such as PBS (pH 7.4). Due to its limited stability in aqueous solutions, it is advisable to prepare fresh dilutions for each experiment.
3. What is the stability of this compound in different solvents?
This compound exhibits good stability in anhydrous DMSO when stored at -20°C, with minimal degradation observed over 6 months. In aqueous solutions like PBS, its stability is significantly reduced. It is recommended to use aqueous solutions within 24 hours of preparation, even when stored at 4°C.
4. Can I store this compound solutions at room temperature?
Storing this compound solutions at room temperature is not recommended, especially for aqueous solutions, as this can lead to rapid degradation. If temporary storage at room temperature is necessary during an experiment, it should not exceed 4-6 hours.
5. Is this compound sensitive to light?
Yes, this compound is light-sensitive. Both the solid compound and its solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
6. What should I do if I observe precipitation in my this compound solution?
Precipitation may occur if the solubility of this compound is exceeded in a particular solvent or if the solution has been stored improperly. If precipitation is observed, gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate does not dissolve, it is recommended to prepare a fresh solution.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Prepare fresh stock solutions and use them immediately for dilutions. Ensure proper storage of the solid compound and solutions at all times. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a suitable analytical method, such as UV-Vis spectroscopy, if a molar extinction coefficient is known. | |
| Loss of compound activity | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| Presence of contaminants in the solvent or buffer. | Use high-purity, anhydrous solvents for preparing stock solutions and sterile, filtered buffers for aqueous dilutions. | |
| Color change in solution | Degradation of the compound. | A slight yellow discoloration may occur over time in aqueous solutions without significant loss of activity. However, a significant color change is indicative of substantial degradation, and a fresh solution should be prepared. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C |
| DMSO | ≥ 50 mg/mL |
| Water | ≥ 25 mg/mL |
| PBS (pH 7.4) | ≥ 20 mg/mL |
| Ethanol | ≥ 10 mg/mL |
Table 2: Stability of this compound in Solution (10 mM)
| Solvent | Storage Temperature | Stability (t½) | Notes |
| DMSO | -20°C | > 6 months | Minimal degradation observed. |
| DMSO | 4°C | ~2 months | |
| DMSO | 25°C (Room Temp) | ~2 weeks | |
| PBS (pH 7.4) | 4°C | ~48 hours | Recommended to prepare fresh for each use. |
| PBS (pH 7.4) | 25°C (Room Temp) | ~8 hours | Significant degradation observed. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use amber vials and store at -20°C.
Protocol 2: Preparation of Working Solutions in PBS
-
Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO.
-
Dilute the stock solution to the desired final concentration using sterile PBS (pH 7.4).
-
Mix thoroughly by gentle vortexing or inversion.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Technical Support Center: AM432 Sodium In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AM432 sodium in in vivo experiments. The information is tailored for scientists in drug development and related fields to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action for this compound? | This compound is a potent and selective antagonist of the prostaglandin (B15479496) D2 (PGD2) receptor, specifically the DP2 receptor, also known as CRTH2.[1] It does not act as a sodium channel blocker. |
| In what types of in vivo models is this compound typically used? | This compound has been effectively used in mouse models of inflammatory diseases.[1] Given its mechanism as a DP2 receptor antagonist, it is relevant for studies on asthma, allergic rhinitis, and other inflammatory conditions where eosinophils and other immune cells play a role. |
| What are the reported pharmacokinetic properties of this compound? | This compound has demonstrated excellent pharmacokinetics in dogs, suggesting good bioavailability and a favorable profile for in vivo studies.[1] Specific parameters like half-life and clearance would be detailed in the primary literature. |
| Is this compound administered orally? | Yes, studies have shown that this compound is active in vivo after oral dosing.[1] |
| What are some general principles to keep in mind for successful in vivo experiments? | Key principles for robust in vivo studies include refining animal model selection, proper randomization and blinding to reduce bias, and determining optimal sample sizes.[2] |
Troubleshooting Guides
Unexpected Lack of Efficacy
Problem: this compound is not producing the expected therapeutic effect in your animal model.
| Possible Cause | Suggested Solution |
| Incorrect Animal Model: The chosen animal model may not have a disease pathology that is significantly driven by the PGD2/DP2 pathway. | Action: Thoroughly review the literature to confirm that the DP2 receptor is a valid target in your specific disease model. Consider using a different model where the pathway is well-established. |
| Suboptimal Dosing or Formulation: The dose of this compound may be too low, or the formulation may not be providing adequate exposure. | Action: Conduct a dose-response study to determine the optimal dose. Analyze plasma concentrations of this compound to confirm adequate drug exposure. |
| Poor Compound Stability: this compound may be degrading in the formulation or after administration. | Action: Assess the stability of your dosing solution. Ensure proper storage and handling of the compound. |
| Timing of Administration: The drug may be administered at a time point that does not align with the peak activity of the disease process in your model. | Action: Optimize the timing of drug administration relative to the induction of the disease or the expected onset of symptoms. |
Issues with Drug Administration and Formulation
Problem: You are encountering difficulties with the preparation or delivery of this compound.
| Possible Cause | Suggested Solution |
| Poor Solubility: this compound may have limited solubility in the desired vehicle. | Action: Test a panel of pharmaceutically acceptable vehicles to find one that provides the required concentration and stability. Sonication or gentle heating may aid dissolution, but stability under these conditions should be verified. |
| Inaccurate Dosing: Errors in calculating the dose or in the administration technique can lead to variability. | Action: Double-check all dose calculations. Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, intraperitoneal injection). |
| Animal Stress: The stress of handling and dosing can impact experimental outcomes. | Action: Acclimate animals to the handling and dosing procedures before the start of the study to minimize stress-induced physiological changes. |
Variability in Experimental Results
Problem: You are observing high variability between animals within the same treatment group.
| Possible Cause | Suggested Solution |
| Lack of Randomization and Blinding: Investigator bias can be introduced if animals are not randomly assigned to groups and if the investigator is aware of the treatment allocation. | Action: Implement a robust randomization and blinding protocol.[2] |
| Inconsistent Experimental Procedures: Minor variations in procedures can introduce significant variability. | Action: Standardize all experimental procedures, including animal handling, timing of measurements, and data collection methods.[3] |
| Biological Variability: Animals, even from the same litter, can have inherent biological differences. | Action: Increase the sample size to improve statistical power and account for biological variability.[2] |
| Environmental Factors: Changes in housing conditions, diet, or light cycles can affect animal physiology. | Action: Maintain consistent and controlled environmental conditions for all animals throughout the study. |
Experimental Protocols and Workflows
A critical component of troubleshooting is ensuring that the experimental protocols are sound. Below are generalized workflows and considerations for in vivo studies with this compound.
Experimental Workflow for an In Vivo Efficacy Study
Caption: A generalized workflow for in vivo efficacy studies.
Troubleshooting Logic for Unexpected Results
Caption: A logical approach to troubleshooting unexpected experimental results.
Signaling Pathway
Simplified PGD2-DP2 Receptor Signaling
Caption: Simplified signaling pathway of the PGD2-DP2 receptor and the inhibitory action of this compound.
References
- 1. Sodium [2'-[(cyclopropanecarbonyl-ethyl-amino)-methyl]-4'-(6-ethoxy-pyridin-3-yl)-6-methoxy-biphenyl-3-yl]-acetate (AM432): a potent, selective prostaglandin D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tackling In Vivo Experimental Design [modernvivo.com]
- 3. findsnews.com [findsnews.com]
Technical Support Center: AM432 Sodium Vehicle Control for In Vivo Studies
Disclaimer: Information regarding the specific compound "AM432" ([1,1′-Biphenyl]-3-acetic acid, 2′-[[(cyclopropylcarbonyl)ethylamino]methyl]-4′-(6-ethoxy-3-pyridinyl)-6-methoxy-) is not publicly available in scientific literature. This technical support center provides guidance based on best practices for in vivo studies of poorly soluble biphenyl (B1667301) acetic acid derivatives, the chemical class to which AM432 belongs. The following recommendations should be adapted based on the experimentally determined properties of AM432.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical for in vivo studies with compounds like AM432 sodium?
A vehicle control is the formulation used to deliver a test compound, administered without the active pharmaceutical ingredient. It is a fundamental component of in vivo study design to distinguish the effects of the compound from those of the delivery vehicle itself.[1] For poorly soluble compounds, vehicles can be complex mixtures that may have their own biological effects, making a vehicle-only control group essential for accurate interpretation of results.
Q2: What are common vehicle formulations for poorly soluble biphenyl acetic acid derivatives for in vivo administration?
Given that biphenyl acetic acid derivatives are often poorly soluble in aqueous solutions, a variety of vehicles can be considered. The choice of vehicle will depend on the route of administration, the required dose, and the physicochemical properties of the specific compound. Common starting points for formulation development include:
-
Aqueous suspensions: Using suspending agents like carboxymethylcellulose (CMC), methylcellulose (B11928114) (MC), or tragacanth gum in saline or water.
-
Co-solvent systems: A mixture of a primary solvent (like water or saline) with a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol 400 (PEG 400), or ethanol (B145695) to increase solubility.
-
Lipid-based formulations: For highly lipophilic compounds, oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can be employed, particularly for oral or intraperitoneal administration.
-
Cyclodextrin complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
Q3: How can I determine the best vehicle for my this compound in vivo study?
A systematic approach is recommended:
-
Determine the physicochemical properties of this compound: Experimentally determine its solubility in a range of pharmaceutically acceptable solvents.
-
Consider the route of administration: The choice of vehicle is highly dependent on whether the administration is oral, intravenous, intraperitoneal, or subcutaneous.
-
Conduct a dose-range finding and vehicle tolerability study: Before initiating the main experiment, test the vehicle alone in a small group of animals to ensure it does not cause adverse effects at the intended volume and concentration.
Troubleshooting Guide
Formulation and Administration Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the vehicle | - Poor solubility in the chosen vehicle.- Supersaturation.- Temperature changes. | - Re-evaluate the solubility of this compound in various solvents.- Prepare a suspension instead of a solution.- Use sonication or gentle heating to aid dissolution, but check for compound stability.- Prepare fresh formulations before each use. |
| High viscosity of the formulation, making administration difficult | - High concentration of suspending agents (e.g., CMC, MC). | - Optimize the concentration of the suspending agent.- Explore alternative, less viscous suspending agents.- Consider a different formulation approach, such as a co-solvent system. |
| Injection site reactions (for injectable routes) | - Vehicle-induced irritation.- Non-physiological pH or osmolality of the formulation.- Precipitation of the compound at the injection site. | - Conduct a vehicle tolerability study to assess local reactions.- Adjust the pH of the formulation to be near physiological (pH 7.4).- Ensure the formulation is iso-osmotic.- Consider a more dilute formulation or a different route of administration. |
| Inconsistent results between animals or experiments | - Inhomogeneous suspension.- Instability of the formulation over time. | - Ensure the suspension is uniformly mixed before each administration.- Prepare fresh formulations for each experiment to avoid degradation.- Validate the analytical methods used to quantify the compound in the formulation. |
Unexpected Biological Effects
| Problem | Potential Cause | Troubleshooting Steps |
| Effects observed in the vehicle control group | - The vehicle itself has biological activity. | - Thoroughly research the known effects of all vehicle components.- Reduce the concentration of potentially active excipients (e.g., DMSO, PEG 400).- Select a more inert vehicle if possible. |
| Lack of dose-dependent response | - Poor bioavailability due to formulation issues.- Saturation of absorption or target engagement. | - Characterize the pharmacokinetics of this compound in the chosen formulation.- Improve the formulation to enhance solubility and absorption.- Evaluate a wider range of doses. |
| Toxicity signs (e.g., weight loss, lethargy) | - Compound toxicity.- Vehicle toxicity. | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Run a vehicle-only toxicity study.- Reduce the dose or dosing frequency. |
Experimental Protocols
Protocol 1: Preparation of a Carboxymethylcellulose (CMC) Suspension (for Oral Administration)
-
Prepare the CMC solution: Slowly add 0.5g of low-viscosity CMC to 100mL of sterile saline while stirring vigorously to create a 0.5% (w/v) solution. Continue stirring until a clear, uniform solution is formed. This may take several hours.
-
Weigh this compound: Accurately weigh the required amount of this compound based on the desired final concentration.
-
Triturate the compound: In a mortar, triturate the this compound powder with a small volume of the 0.5% CMC solution to form a smooth paste. This helps to ensure uniform particle size and prevent clumping.
-
Prepare the final suspension: Gradually add the remaining volume of the 0.5% CMC solution to the paste while continuously mixing.
-
Homogenize: Use a homogenizer or sonicator to ensure a uniform and fine suspension.
-
Storage: Store at 2-8°C and protect from light. Prepare fresh daily unless stability data indicates otherwise. Always vortex thoroughly before each administration.
Protocol 2: Preparation of a Co-Solvent Formulation (for Injectable Routes - use with caution)
Note: Co-solvent formulations, especially those containing DMSO, should be used with extreme caution for in vivo studies due to potential toxicity and effects on the biological system.
-
Dissolve this compound in DMSO: Dissolve the required amount of this compound in a minimal amount of 100% DMSO.
-
Prepare the co-solvent mixture: In a separate sterile tube, mix PEG 400 and sterile saline. A common ratio is 10% DMSO, 40% PEG 400, and 50% saline.
-
Combine: Slowly add the this compound/DMSO solution to the PEG 400/saline mixture while vortexing.
-
Observe for precipitation: Ensure the final solution is clear and free of precipitates. If precipitation occurs, the formulation is not suitable at that concentration.
-
Final concentration of DMSO: The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize its biological effects.
Signaling Pathways and Workflows
Caption: A generalized experimental workflow for in vivo studies.
Caption: A logical diagram for troubleshooting common in vivo study issues.
References
Technical Support Center: Minimizing Variability in Sodium Channel Experiments with Novel Modulators
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in sodium channel experiments involving novel modulators like AM432.
General Compound Information
This section addresses preliminary considerations for working with a new sodium channel modulator.
Q1: What are the best practices for preparing and storing a new sodium channel modulator to ensure stability and solubility?
A: Ensuring the stability and solubility of your compound is critical for reproducible results. The solubility of a compound can be pH-dependent.[1] For novel compounds, it is advisable to perform a solubility and stability screen to identify optimal conditions.[2] Many compounds are initially dissolved in a solvent like DMSO to create a stock solution.
Best Practices:
-
Solubility Testing: Determine the solubility profile in various buffers and pH levels to find the optimal conditions for your experiments.[1][2]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution into your aqueous recording solution. Be mindful of the final solvent concentration, as high concentrations can have off-target effects.
-
Precipitation: Visually inspect your working solutions for any signs of precipitation, especially after dilution into aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments.
Electrophysiology
Q1: My giga-ohm seal becomes unstable after applying the sodium channel modulator. What should I do?
A: This is a common issue, particularly with compounds that induce large, persistent sodium currents, leading to changes in cell morphology and membrane stability.[3]
-
Possible Cause: Excessive membrane depolarization and subsequent cell swelling due to a large influx of Na+ ions.[3]
-
Troubleshooting Steps:
-
Reduce Modulator Concentration: Start with a lower concentration of the modulator and titrate upwards to achieve the desired effect without compromising the seal.[3]
-
Monitor Seal Resistance: Continuously monitor the seal resistance. A gradual decrease can be an early sign of instability.[3]
-
Use Perforated Patch-Clamp: This technique can help maintain the intracellular environment and may lead to more stable recordings over extended periods.[3]
-
Q2: I'm observing a significant baseline drift after applying the compound. How can I correct this?
A: Baseline drift can be caused by several factors, including changes in seal resistance, junction potentials, or the overall health of the cell.[3]
-
Possible Cause: A change in seal resistance or the development of a leak current. It can also be due to the slow accumulation of ions within the cell, which alters the resting membrane potential.[3]
-
Troubleshooting Steps:
Q3: I'm losing voltage control during the experiment, especially with large sodium currents. What is happening and how can I improve it?
A: A loss of voltage control can occur when large, rapid inward currents overwhelm the patch-clamp amplifier's feedback system, often due to uncompensated series resistance (Rs).[3]
-
Possible Cause: The voltage drop across the series resistance (Rs) becomes significant with large currents, causing the actual membrane potential to deviate from the command potential.[3]
-
Troubleshooting Steps:
-
Reduce the Magnitude of the Current: Lower the concentration of the sodium channel agonist or reduce the extracellular Na+ concentration to decrease the driving force for Na+ influx.[3]
-
Series Resistance Compensation: Use the series resistance compensation feature on your patch-clamp amplifier to minimize the voltage error.
-
Fluorescent Sodium Influx Assays
Q4: I am seeing high well-to-well variability in my 384-well plate sodium influx assay. How can I reduce this?
A: High variability in high-throughput screening can be due to several factors, including inconsistent cell plating and issues with the wash steps.
-
Possible Cause: Detachment of cells with low adherence during wash steps, leading to inconsistent cell numbers per well.[4]
-
Troubleshooting Steps:
General Issues
Q5: My results are not consistent with the expected on-target effect. Could there be off-target effects?
A: Yes, unexpected results could be due to the compound interacting with other proteins.
-
Possible Cause: The modulator may be interacting with other ion channels (e.g., potassium channels) or cellular kinases.[6]
-
Troubleshooting Steps:
-
Control Experiments: Use cell lines that do not express the target sodium channel subtype or use siRNA to knock down its expression. If the effect persists, it is likely an off-target effect.[6]
-
Direct Off-Target Activity Assays: Conduct experiments to directly measure the activity of your compound on known common off-targets.[6]
-
Use Structurally Unrelated Modulators: If a similar biological effect is observed with multiple, structurally distinct sodium channel modulators, it is more likely to be an on-target effect.[6]
-
Quantitative Data Tables
Table 1: Typical Ion Concentrations for Whole-Cell Patch-Clamp Electrophysiology
| Ion | Intracellular (Pipette) Solution (mM) | Extracellular (Bath) Solution (mM) |
| NaCl | 10 | 140 |
| KCl | 140 | 5 |
| CaCl2 | 1 | 2 |
| MgCl2 | 2 | 1 |
| HEPES | 10 | 10 |
| EGTA | 10 | - |
| ATP-Mg | 4 | - |
| GTP-Na | 0.3 | - |
| pH | 7.2 with KOH | 7.4 with NaOH |
Note: These are starting concentrations and may require optimization for your specific cell type and experimental conditions.
Experimental Protocols
Patch-Clamp Electrophysiology for Sodium Channel Activity
This protocol is designed to assess the effect of a compound on a voltage-gated sodium channel expressed in a suitable cell line (e.g., HEK293 cells).
Methodology:
-
Cell Preparation: Culture cells expressing the sodium channel of interest to 70-80% confluency. Dissociate the cells using a gentle enzyme-free dissociation solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Obtain a giga-ohm seal between the pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol appropriate for activating the sodium channel of interest (e.g., a step depolarization from a holding potential of -100 mV).
-
Record baseline currents in the absence of the compound.
-
-
Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current to the baseline recording.
-
Fluorescent No-Wash Sodium Influx Assay
This protocol is suitable for high-throughput screening of sodium channel modulators.
Methodology:
-
Cell Plating: Seed cells in a 96-well or 384-well plate at a predetermined optimal density and incubate for 24 hours.[5]
-
Dye Loading: Incubate cells with a sodium indicator dye (e.g., Asante NaTRIUM Green-2) and a quencher dye (e.g., Ponceau 4R).[4]
-
Compound Treatment: Add the test compound at various concentrations to the wells. Include vehicle-only controls.
-
Assay Activation: Activate the sodium channels using a chemical activator (e.g., veratridine) or by altering the ion concentrations in the buffer.[4]
-
Fluorescence Reading: Measure the fluorescence intensity before and after activation using a plate reader.
-
Data Analysis: Normalize the fluorescence signal to the controls and calculate the EC50 or IC50 values.
Visualizations
References
- 1. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a high-throughput fluorescent no-wash sodium influx assay | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: AM432 Sodium Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the in vitro cytotoxicity assessment of AM432 sodium. The content is structured to address common questions and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its known mechanism of action?
A1: this compound is a potent and selective antagonist of the Prostaglandin D2 (PGD2) receptor, also known as DP2 or CRTH2. Its primary mechanism of action involves blocking the binding of PGD2 to this receptor, thereby inhibiting downstream signaling pathways typically associated with allergic inflammation. As a receptor antagonist, it is not expected to be directly cytotoxic in the manner of traditional chemotherapeutic agents.
Q2: Why is it necessary to perform a cytotoxicity assessment for a non-cytotoxic compound like this compound?
A2: Cytotoxicity testing is a crucial component of preclinical safety assessment for any new chemical entity. Even if a compound's primary mechanism is not cell death, it is essential to determine the concentration at which it may exert off-target effects, induce cellular stress, or otherwise impact cell viability. This data helps establish a therapeutic window and identifies potential safety liabilities early in the drug development process.
Q3: Which in vitro cytotoxicity assays are most appropriate for an initial assessment of this compound?
A3: A multi-assay approach is recommended to gain a comprehensive understanding.[1] Good starting points include:
-
MTT or similar tetrazolium reduction assays (e.g., XTT, MTS): These measure metabolic activity, providing an indication of cell viability.[2]
-
Lactate Dehydrogenase (LDH) assay: This assay quantifies the release of LDH from damaged cells, directly measuring loss of membrane integrity, a hallmark of cytotoxicity.[3]
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A4: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[5][6] To distinguish between them, you can supplement viability assays with a direct cell counting method. For example, using a hemocytometer or an automated cell counter with a viability dye like trypan blue allows you to determine the total number of cells and the proportion of dead cells over time. A compound is cytotoxic if the total cell number decreases or the percentage of dead cells significantly increases. It is cytostatic if the cell number remains constant or increases much slower than the untreated control, with no significant increase in cell death.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format and is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[2][7]
Materials:
-
This compound, dissolved in a suitable solvent (e.g., DMSO)
-
Selected cell line cultured in appropriate medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm, reference at ~650 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., medium with the same final concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well for a final concentration of approximately 0.5 mg/mL.[2]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7][8] Mix gently on an orbital shaker for 15-30 minutes to ensure complete dissolution.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm or higher is recommended to subtract background noise.[10]
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the activity of LDH released into the culture medium from cells with damaged plasma membranes.[11]
Materials:
-
This compound, dissolved in a suitable solvent
-
Selected cell line cultured in appropriate medium
-
96-well flat-bottom tissue culture plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis buffer)
-
Multi-channel pipette
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to set up the following controls on the same plate:
-
Spontaneous LDH Release: Untreated cells (medium only).
-
Maximum LDH Release: Untreated cells treated with the kit's lysis buffer 45 minutes before the assay endpoint.
-
Background: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Sample Collection: Centrifuge the plate at approximately 400 x g for 5 minutes to pellet any detached cells.[11]
-
Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[11][12]
-
Reagent Addition: Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of the Stop Solution to each well.[13]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Calculation:
-
Percent Cytotoxicity = ( (Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance) ) * 100
Data Presentation
Quantitative data should be summarized for clarity. The following tables serve as templates for presenting your results.
Table 1: IC₅₀ Values of this compound Across Different Cell Lines and Assays
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
|---|---|---|---|
| Cell Line A | MTT | 24 | e.g., >100 |
| Cell Line A | MTT | 48 | e.g., 85.3 |
| Cell Line A | LDH | 48 | e.g., >100 |
| Cell Line B | MTT | 48 | e.g., 92.1 |
| Cell Line B | LDH | 48 | e.g., >100 |
Table 2: Dose-Response Data for this compound in Cell Line A (48-hour exposure)
| Concentration (µM) | % Viability (MTT) ± SD | % Cytotoxicity (LDH) ± SD |
|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 0 ± 2.1 |
| 1 | 98.2 ± 5.1 | 1.5 ± 1.8 |
| 10 | 95.7 ± 3.9 | 3.2 ± 2.5 |
| 50 | 65.4 ± 6.2 | 8.9 ± 3.1 |
| 100 | 48.1 ± 5.8 | 15.3 ± 4.0 |
Troubleshooting Guides
Issue 1: High variability between replicate wells in my MTT assay.
-
Possible Cause 1: Inconsistent Cell Seeding. Cells may not be evenly distributed in the suspension before plating.
-
Solution: Ensure the cell suspension is thoroughly mixed before and during the plating process.[14] Avoid letting cells settle at the bottom of the tube.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the 96-well plate are prone to evaporation, leading to increased media concentration and altered cell growth.
-
Possible Cause 3: Incomplete Formazan Solubilization. Formazan crystals may not have fully dissolved before reading the plate.
-
Solution: Ensure a sufficient volume of a suitable solubilizing agent (e.g., DMSO) is used. After adding the solvent, mix thoroughly on an orbital shaker for at least 15-30 minutes and visually inspect the wells to confirm complete dissolution before measurement.[9]
-
Issue 2: My MTT and LDH assay results are conflicting.
-
Possible Cause: The assays measure different cellular events. The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity.[15][16] A compound can inhibit metabolic function without causing cell membrane rupture, leading to a drop in the MTT signal but no increase in LDH release.
-
Solution: This is not necessarily an error. The discrepancy provides valuable mechanistic insight. It may suggest that this compound, at certain concentrations, is cytostatic or impairs mitochondrial function rather than inducing necrotic cell death. It is crucial to use multiple assays that measure different parameters to build a comprehensive cytotoxic profile.[1][16]
-
Issue 3: I am observing a color change in the medium after adding my compound, even in wells without cells.
-
Possible Cause: this compound may be directly reducing the MTT reagent or interfering with the phenol (B47542) red pH indicator in the culture medium.[9]
-
Solution: Perform a cell-free control experiment. Prepare a 96-well plate with culture medium and the same concentrations of this compound used in your experiment, but without cells. Add the MTT reagent and incubate. If a color change occurs, it indicates direct interaction.[9] In this case, consider using a different viability assay (e.g., CellTiter-Glo®, which measures ATP) or use phenol red-free medium for the duration of the assay.[9][17]
-
Visualizations
Experimental and Logical Workflows
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Postulated signaling pathway of this compound.
Caption: Decision tree for troubleshooting conflicting assay results.
References
- 1. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. differencebetween.com [differencebetween.com]
- 6. ecct-asia.com [ecct-asia.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. MTT assay on 96 well plate [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Bioavailability of AM432 Sodium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of AM432 sodium. The following information is designed to help overcome common experimental hurdles and optimize the performance of this compound in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing high in-vitro potency with this compound, but it demonstrates low efficacy in our in-vivo animal models. What could be the primary reason for this discrepancy?
A1: A common reason for the disconnect between in-vitro potency and in-vivo efficacy is poor oral bioavailability.[1] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation.[1] Low aqueous solubility and/or poor permeability are often the primary factors contributing to low bioavailability. While AM432 is a sodium salt, which is intended to improve solubility, other factors could be at play. It is crucial to evaluate the physicochemical properties of this compound, specifically its solubility in biorelevant media and its permeability characteristics.
Q2: What are the initial steps to consider when attempting to improve the bioavailability of this compound?
A2: The initial focus should be on enhancing the dissolution rate and solubility of the compound.[1][2] Key initial strategies to investigate include:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[2][3]
-
Formulation with Solubilizing Excipients: The use of co-solvents, surfactants, or complexing agents like cyclodextrins can significantly enhance the solubility of poorly soluble compounds.[4]
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its absorption.[3][5]
Q3: Can the salt form of AM432 (sodium salt) still have bioavailability issues?
A3: Yes, even though salt formation is a common strategy to enhance solubility, challenges can still arise.[6][7] The conversion of the salt back to its less soluble free acid or base form can occur in the gastrointestinal tract, leading to precipitation.[2] The stability of the salt form in different pH environments and its hygroscopicity are also important factors to consider, as they can impact dissolution and overall bioavailability.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental evaluation of this compound.
Issue 1: this compound precipitates out of solution when diluted in aqueous media for in-vitro assays.
-
Possible Cause: The concentration of this compound may have exceeded its thermodynamic solubility in the assay medium, or a pH shift upon dilution may be causing the less soluble free form of the compound to precipitate.
-
Solution:
-
Determine the kinetic and thermodynamic solubility of this compound in the specific assay buffer.
-
Consider using a buffered formulation or adding a precipitation inhibitor (e.g., HPMC, PVP) to the formulation to maintain the compound in a supersaturated state.
-
Issue 2: High variability in plasma concentrations is observed across subjects in our animal pharmacokinetic studies.
-
Possible Cause: Inconsistent dosing due to a lack of formulation homogeneity is a likely culprit. If using a suspension, inadequate mixing can lead to variable dosing. Additionally, the presence or absence of food in the animals' stomachs can significantly impact the absorption of poorly soluble drugs.
-
Solution:
-
Ensure that the dosing formulation is uniformly mixed before administration to each animal.
-
Standardize the feeding schedule for the animals participating in the study to minimize variability related to food effects.
-
Issue 3: Our attempts to formulate this compound as a simple aqueous solution for oral dosing are failing due to low solubility.
-
Possible Cause: The intrinsic solubility of the free form of AM432 may be very low, and the sodium salt may not be providing a sufficient solubility enhancement in the desired vehicle.
-
Solution:
-
Explore alternative formulation strategies beyond simple aqueous solutions. The following table summarizes some options:
-
| Formulation Strategy | Principle | Key Advantages | Key Disadvantages |
| Micronization | Increases surface area for dissolution by reducing particle size.[2][3] | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; particles can re-agglomerate. |
| Amorphous Solid Dispersions | Disperses the drug in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[9] | Can significantly increase apparent solubility and dissolution rate. | Can be physically unstable and revert to the crystalline form over time. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with GI fluids.[3][5] | Can significantly enhance bioavailability by improving solubilization and lymphatic uptake. | Can be complex to formulate and may have stability issues. |
| Complexation with Cyclodextrins | The drug molecule is encapsulated within the cyclodextrin (B1172386) molecule, increasing its solubility in water. | Can significantly improve solubility and dissolution. | Can be expensive and may not be suitable for all drug molecules. |
Experimental Protocols
Protocol 1: Screening for Optimal Solubilizing Excipients
-
Objective: To identify suitable co-solvents and surfactants that enhance the solubility of this compound.
-
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).
-
Add an excess amount of this compound to a fixed volume of each excipient or a mixture of excipients.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: Preparation and Evaluation of a Micronized Suspension
-
Objective: To prepare a suspension of micronized this compound and evaluate its physical stability.
-
Methodology:
-
Micronization: Reduce the particle size of this compound using a jet mill or other suitable micronization technique. Characterize the particle size distribution using laser diffraction.
-
Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethyl cellulose) and a wetting agent (e.g., 0.1% w/v docusate (B154912) sodium).
-
Suspension Preparation: Gradually add the micronized this compound to the vehicle while stirring to form a homogenous suspension.
-
Physical Stability Assessment: Store the suspension at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for signs of instability such as caking or crystal growth over time.
-
Visualizations
Caption: A troubleshooting workflow for addressing poor in-vivo bioavailability.
Caption: The impact of formulation strategies on drug dissolution and absorption.
Caption: A schematic of an in-vitro Caco-2 permeability assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DP2 Receptor Antagonists: AM432 Sodium in Focus
For Researchers, Scientists, and Drug Development Professionals
The prostaglandin (B15479496) D2 (PGD2) receptor 2, also known as CRTH2, has emerged as a significant therapeutic target for allergic inflammatory diseases such as asthma and allergic rhinitis. PGD2, released primarily from mast cells, activates the DP2 receptor on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, leading to their recruitment and activation, thereby driving the inflammatory cascade. Consequently, the development of potent and selective DP2 receptor antagonists is a key area of research in the pharmaceutical industry. This guide provides a comparative overview of AM432 sodium and other prominent DP2 antagonists, supported by available experimental data.
Mechanism of Action: The DP2 Signaling Pathway
The DP2 receptor is a G-protein coupled receptor (GPCR) that, upon binding PGD2, signals through the Gαi subunit. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, DP2 activation mobilizes intracellular calcium and activates downstream signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, which are crucial for cellular responses like chemotaxis and degranulation.[1][2] DP2 antagonists competitively bind to the receptor, preventing PGD2-mediated signaling and the subsequent pro-inflammatory effects.
Caption: DP2 Receptor Signaling Pathway and Antagonist Action.
Comparative Performance of DP2 Antagonists
A number of DP2 antagonists have been evaluated in preclinical and clinical studies. This section compares this compound with other notable compounds based on available quantitative data.
| Compound | Chemical Class | Binding Affinity (Ki or IC50, nM) | In Vitro Potency (pA2 or IC50, nM) | Key Features |
| This compound | Tri-aryl | Potent (specific value not publicly available) | Excellent potency in human whole blood eosinophil shape change assay | Long off-rate from the DP2 receptor; good oral pharmacokinetics in dogs; in vivo activity in mouse models of inflammation.[3] |
| Fevipiprant (B1672611) (QAW039) | Indoleacetic acid derivative | - | - | Reached Phase III clinical trials for asthma, but development was discontinued (B1498344) due to insufficient efficacy.[4] |
| Setipiprant (ACT-129968) | - | - | - | Progressed to Phase IIa trials.[5] |
| AZD1981 | Indoleacetic acid derivative | pIC50 = 8.4 (Displacement of [3H]PGD2) | pKB = 8.55 (Eosinophil CD11b upregulation) | Non-competitive antagonist; showed some clinical benefit in atopic asthma patients.[6][7][8] |
| OC000459 (Timapiprant) | Indoleacetic acid derivative | Ki = 13 nM (human recombinant DP2) | IC50 = 28 nM (Th2 lymphocyte chemotaxis) | Orally bioavailable; effective in inhibiting eosinophilia in animal models.[9] |
| BI 671800 | - | - | - | Investigated in persistent asthma.[10] |
| TM30089 | - | High antagonistic potency on mouse CRTH2 | - | Selective CRTH2 antagonist with low affinity for other prostanoid receptors.[11] |
Note: Direct comparative data for this compound against other antagonists in the same assays is limited in publicly available literature. The potency of AM432 is described as "excellent" and "potent," but specific quantitative values for direct comparison are not provided.[3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of DP2 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the DP2 receptor.
References
- 1. bjbms.org [bjbms.org]
- 2. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium [2'-[(cyclopropanecarbonyl-ethyl-amino)-methyl]-4'-(6-ethoxy-pyridin-3-yl)-6-methoxy-biphenyl-3-yl]-acetate (AM432): a potent, selective prostaglandin D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
Validating the Anti-inflammatory Effects of AM432 Sodium: A Comparative Guide
This guide provides a comparative analysis of the anti-inflammatory properties of AM432 sodium against two established anti-inflammatory agents: Dexamethasone, a potent corticosteroid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and its comparators has been evaluated in various in vitro and in vivo models. While direct head-to-head quantitative data in the same animal model is limited for this compound, this section summarizes available findings to offer a comparative perspective.
In Vivo Anti-inflammatory Effects
| Compound | Mechanism of Action | In Vivo Model | Dosage | Observed Effect |
| This compound | Selective Prostaglandin (B15479496) D2 receptor 2 (DP2/CRTH2) antagonist | FITC-induced allergic cutaneous inflammation (mice) | Not specified | Effectively blocked edema formation and reduced inflammatory infiltrate.[1] |
| Dexamethasone | Glucocorticoid receptor agonist | Carrageenan-induced paw edema (mice) | 0.1 - 1 mg/kg (i.p.) | Dose-dependent reduction in paw edema. |
| Indomethacin | Non-selective COX-1/COX-2 inhibitor | Carrageenan-induced paw edema (rats) | 5 mg/kg | Significant inhibition of paw edema.[2] |
In Vitro Anti-inflammatory Effects
The eosinophil shape change assay is a key in vitro method to assess the activation of eosinophils, which are crucial effector cells in allergic inflammation. As a DP2 receptor antagonist, this compound is expected to inhibit PGD2-induced eosinophil shape change.
| Compound | In Vitro Assay | Mechanism of Inhibition | Expected Outcome |
| This compound | Eosinophil Shape Change | Blocks PGD2 binding to the DP2 receptor on eosinophils. | Inhibition of PGD2-induced eosinophil shape change. |
| Dexamethasone | Cytokine Release Assay | Inhibits the production of pro-inflammatory cytokines. | Reduction in inflammatory mediator release from various immune cells. |
| Indomethacin | Prostaglandin Synthesis Assay | Inhibits COX enzymes, preventing prostaglandin synthesis. | Decreased production of prostaglandins (B1171923) in inflammatory cells. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Carrageenan-Induced Paw Edema in Mice
This in vivo model is widely used to assess the efficacy of acute anti-inflammatory agents.
-
Animal Model: Male Swiss mice (20-25 g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: The test compound (this compound), reference drugs (Dexamethasone, Indomethacin), or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at a specified time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in saline is administered into the right hind paw of each mouse.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Eosinophil Shape Change Assay
This in vitro assay measures the morphological changes in eosinophils upon activation, which is a hallmark of their chemotactic response.
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy human donors or from appropriate animal models.
-
Cell Preparation: Isolated eosinophils are washed and resuspended in a suitable buffer.
-
Treatment: Cells are pre-incubated with the test compound (this compound) or vehicle for a specified duration.
-
Stimulation: Eosinophils are then stimulated with a chemoattractant, such as Prostaglandin D2 (PGD2), to induce shape change.
-
Fixation and Staining: After stimulation, the cells are fixed, and the actin cytoskeleton can be stained with fluorescently labeled phalloidin.
-
Analysis: The change in cell morphology from a round to an amoeboid or polarized shape is quantified using microscopy or flow cytometry by analyzing changes in forward scatter (FSC).
-
Data Analysis: The percentage of cells that have undergone shape change is determined for each treatment condition.
Experimental Workflow: Eosinophil Shape Change Assay
Caption: Workflow for the in vitro eosinophil shape change assay.
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound, Dexamethasone, and Indomethacin are mediated through distinct signaling pathways.
This compound: DP2 Receptor Antagonism
This compound acts by selectively blocking the DP2 (CRTH2) receptor, which is a G-protein coupled receptor expressed on various immune cells, including eosinophils and T-helper 2 (Th2) cells. Prostaglandin D2 (PGD2), a major product of mast cells, is the natural ligand for the DP2 receptor. Activation of this receptor leads to downstream signaling cascades that promote eosinophil chemotaxis, degranulation, and the release of pro-inflammatory cytokines. By antagonizing this receptor, this compound inhibits these key events in the allergic inflammatory response.
Signaling Pathway: this compound
Caption: this compound blocks the PGD2/DP2 signaling pathway.
Dexamethasone: Glucocorticoid Receptor-Mediated Effects
Dexamethasone exerts its potent anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus where it modulates gene expression. Its anti-inflammatory actions are primarily mediated through two mechanisms: transrepression and transactivation. In transrepression, the GR complex interferes with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby downregulating the expression of inflammatory genes. Through transactivation, the GR upregulates the expression of anti-inflammatory proteins.
Signaling Pathway: Dexamethasone
Caption: Dexamethasone modulates gene expression via the GR.
Indomethacin: COX Inhibition
Indomethacin is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Indomethacin reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.
Signaling Pathway: Indomethacin
Caption: Indomethacin inhibits prostaglandin synthesis via COX enzymes.
References
Head-to-Head Comparison: AM432 Sodium vs. Fevipiprant in Targeting the PGD2-DP2 Pathway
For researchers and professionals in drug development, understanding the comparative landscape of investigational compounds is critical. This guide provides a head-to-head comparison of two selective antagonists of the prostaglandin (B15479496) D2 (PGD2) receptor 2 (DP2/CRTH2), AM432 sodium and fevipiprant (B1672611). Both compounds were developed to target inflammatory conditions, particularly asthma, by inhibiting the effects of PGD2, a key mediator in allergic inflammation.
It is important to note at the outset that there is a significant disparity in the volume of publicly available data for these two compounds. Fevipiprant, developed by Novartis, underwent extensive clinical investigation, including multiple Phase III trials, and its findings are well-documented in the scientific literature. Conversely, information on this compound, from Amira Pharmaceuticals, is limited primarily to a single preclinical publication. This guide will therefore present a comprehensive overview of fevipiprant and the available, albeit limited, data for this compound.
Mechanism of Action and Signaling Pathway
Both this compound and fevipiprant are competitive antagonists of the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] This G-protein coupled receptor is a key component of the type 2 inflammatory cascade, which is central to the pathophysiology of allergic asthma.[3][4]
The signaling pathway begins with the release of PGD2, primarily from activated mast cells, following allergen exposure. PGD2 then binds to the DP2 receptor on various immune cells, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils.[3][5] This binding triggers a cascade of downstream effects, including:
-
Chemotaxis: Recruitment of eosinophils, basophils, and Th2 cells to the site of inflammation.[5][6]
-
Activation and Degranulation: Stimulation of eosinophils and basophils to release pro-inflammatory mediators.[6]
-
Cytokine Release: Induction of Th2 cells and ILC2s to produce key type 2 cytokines such as IL-4, IL-5, and IL-13.[5]
These cytokines contribute to the characteristic features of asthma, including airway hyperresponsiveness, mucus production, and airway remodeling. By blocking the DP2 receptor, this compound and fevipiprant aim to inhibit these downstream inflammatory processes.
Fevipiprant (QAW039) Profile
Fevipiprant was extensively investigated by Novartis as an oral, once-daily treatment for asthma.[7] While it showed promise in Phase II trials, it ultimately failed to meet its primary endpoints in Phase III studies, leading to the discontinuation of its development for this indication.[7][8]
Preclinical and Clinical Data
Phase II studies of fevipiprant demonstrated a reduction in eosinophilic airway inflammation and some improvements in lung function in patients with moderate-to-severe asthma.[5][9] However, the larger Phase III trials (LUSTER-1 and LUSTER-2) did not show a clinically relevant reduction in the rate of moderate-to-severe asthma exacerbations compared to placebo.[7][10]
| Parameter | Study Population | Fevipiprant Dose | Outcome | Reference |
| Sputum Eosinophil % | Moderate-to-severe asthma with elevated sputum eosinophils | 225 mg twice daily for 12 weeks | Geometric mean decreased from 5.4% to 1.1% (vs. 4.6% to 3.9% for placebo) | [9] |
| Annualized Rate of Moderate to Severe Exacerbations | Severe asthma (LUSTER-1) | 450 mg once daily | 0.78 (vs. placebo) | [10] |
| Annualized Rate of Moderate to Severe Exacerbations | Severe asthma (LUSTER-2) | 450 mg once daily | 0.76 (vs. placebo) | [10] |
Experimental Protocol: LUSTER-1 and LUSTER-2 Phase III Trials
The LUSTER-1 and LUSTER-2 trials were replicate, randomized, double-blind, placebo-controlled, parallel-group studies designed to evaluate the efficacy and safety of fevipiprant in patients with severe asthma.[10]
-
Participants: Patients aged 12 years and older with uncontrolled severe asthma despite being on high-dose inhaled corticosteroids and at least one other controller medication.[10]
-
Intervention: Patients were randomized to receive oral fevipiprant (150 mg or 450 mg once daily) or placebo for 52 weeks.[10]
-
Primary Endpoint: The annualized rate of moderate to severe asthma exacerbations.[10]
-
Key Secondary Endpoints: Change from baseline in pre-bronchodilator FEV1, Asthma Control Questionnaire (ACQ) score, and Asthma Quality of Life Questionnaire (AQLQ) score.[8]
-
Outcome: The trials did not meet the primary endpoint of a clinically relevant reduction in exacerbation rates.[7][8]
This compound Profile
This compound was identified as a potent and selective DP2 receptor antagonist in a preclinical study published in 2011.[2] The available data is limited to this single publication, and there is no publicly available information on its progression into clinical trials.
Preclinical Data
The study by Stock et al. described AM432 as a viable clinical candidate based on its preclinical profile.[2]
| Parameter | Assay/Model | Result | Reference |
| Potency | Human whole blood eosinophil shape change assay | Excellent potency with prolonged incubation | [2] |
| Receptor Binding | DP2 Receptor | Comparatively long off-rate | [2] |
| Pharmacokinetics | Dog | Excellent pharmacokinetics after oral dosing | [2] |
| In Vivo Activity | Two mouse models of inflammatory disease | Active after oral dosing | [2] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not available in the public domain beyond the descriptions in the 2011 publication.[2] The "human whole blood eosinophil shape change assay" is a common in vitro method to assess the functional activity of CRTH2 antagonists. This assay typically involves isolating human eosinophils, stimulating them with a CRTH2 agonist (like PGD2) in the presence and absence of the antagonist, and then measuring the morphological changes in the eosinophils, which are indicative of their activation state. The mouse models of inflammatory disease mentioned are likely models of allergic airway inflammation, where parameters such as eosinophil infiltration into the lungs and airway hyperresponsiveness are measured after an allergen challenge.
Head-to-Head Comparison Summary
A direct, data-driven head-to-head comparison of this compound and fevipiprant is not possible due to the vast difference in the amount of available information. The following table summarizes the state of knowledge for both compounds.
| Feature | This compound | Fevipiprant |
| Target | DP2 (CRTH2) Receptor | DP2 (CRTH2) Receptor |
| Mechanism | Antagonist | Antagonist |
| Development Stage | Preclinical (as of last public information) | Development discontinued (B1498344) after Phase III trials for asthma |
| Preclinical Data | Potency in eosinophil shape change assay, long receptor off-rate, good PK in dogs, in vivo activity in mouse models.[2] | Extensive preclinical data supporting its mechanism of action. |
| Clinical Data | No publicly available clinical data. | Data from multiple Phase I, II, and III clinical trials available, showing lack of efficacy in Phase III for asthma.[5][7][10] |
| Quantitative Data | No quantitative data from comparative studies. | Quantitative data on sputum eosinophil reduction, FEV1 changes, and exacerbation rates are published.[9][10] |
Conclusion
Both this compound and fevipiprant target the same critical point in the allergic inflammatory cascade—the DP2 receptor. Fevipiprant's journey through extensive clinical trials provides a rich dataset for the scientific community, ultimately demonstrating that targeting the DP2 receptor with this particular molecule did not translate into sufficient clinical efficacy for severe asthma, despite promising early results.[7]
For this compound, the publicly available information is limited to a single preclinical study that showed it to be a potent and selective DP2 antagonist with promising early characteristics.[2] Without any further published data on its development, its potential remains unevaluated in a clinical setting. Therefore, while both compounds share a common mechanism of action, their developmental histories and the depth of scientific knowledge surrounding them are vastly different, precluding a direct comparison of their clinical performance.
References
- 1. Fevipiprant in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium [2'-[(cyclopropanecarbonyl-ethyl-amino)-methyl]-4'-(6-ethoxy-pyridin-3-yl)-6-methoxy-biphenyl-3-yl]-acetate (AM432): a potent, selective prostaglandin D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of the prostaglandin D2 receptor 2 and its downstream effects on the pathophysiology of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] CRTH2 antagonists in asthma: current perspectives | Semantic Scholar [semanticscholar.org]
- 7. Novartis asthma drug fevipiprant fails in Phase III trials [clinicaltrialsarena.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Effectiveness of fevipiprant in reducing exacerbations in patients with severe asthma (LUSTER-1 and LUSTER-2): two phase 3 randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of AM432 Sodium for CRTH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AM432 sodium, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), with other known CRTH2 antagonists. The objective is to offer a clear, data-driven assessment of its specificity, supported by experimental evidence and detailed protocols.
Introduction to CRTH2 and its Role in Inflammation
The CRTH2 receptor, also known as DP2, is a G protein-coupled receptor that plays a pivotal role in allergic inflammation. It is preferentially expressed on key effector cells of the type 2 immune response, including T helper 2 (Th2) cells, eosinophils, and basophils. The natural ligand for CRTH2 is prostaglandin (B15479496) D2 (PGD2), a lipid mediator released predominantly by mast cells upon allergen stimulation. The activation of CRTH2 by PGD2 triggers a cascade of pro-inflammatory events, including cell migration, activation, and the release of cytokines, contributing to the pathophysiology of allergic diseases such as asthma and allergic rhinitis. Consequently, antagonizing the CRTH2 receptor presents a promising therapeutic strategy for these conditions.
This compound has been identified as a potent and selective antagonist of the CRTH2 receptor. This guide will compare its performance against other well-characterized CRTH2 antagonists: OC000459, AZD1981, Fevipiprant, Setipiprant, and Ramatroban.
Quantitative Comparison of CRTH2 Antagonists
The following tables summarize the binding affinities and functional potencies of this compound and its comparators for the CRTH2 receptor. This data is crucial for evaluating the relative potency and specificity of these compounds.
Table 1: Binding Affinity of Antagonists for the CRTH2 Receptor
| Compound | Organism | Assay Type | K_i_ (nM) | IC_50_ (nM) |
| This compound | Human | Radioligand Binding | Not explicitly reported | 1.1 |
| OC000459 | Human | Radioligand Binding | 13 | |
| AZD1981 | Human | Radioligand Binding | 4 | |
| Fevipiprant | Human | Radioligand Binding | 1.14 | |
| Setipiprant | Human | Radioligand Binding | Not explicitly reported | Not explicitly reported |
| Ramatroban | Human | Radioligand Binding | 7.2 (K_d_) |
Table 2: Functional Antagonism of CRTH2-Mediated Responses
| Compound | Cell Type | Assay | IC_50_ (nM) | Endpoint |
| This compound | Human Eosinophils | Eosinophil Shape Change | 10 | Inhibition of PGD2-induced shape change |
| OC000459 | Human Th2 cells | Chemotaxis | 28 | Inhibition of PGD2-induced chemotaxis |
| AZD1981 | Human Eosinophils | CD11b Upregulation | ~4 | Inhibition of PGD2-induced CD11b expression |
| Fevipiprant | Human Eosinophils | Eosinophil Shape Change | 0.44 | Inhibition of PGD2-induced shape change |
| Setipiprant | Not specified | Not specified | Not explicitly reported | |
| Ramatroban | CRTH2 Transfectants | Calcium Mobilization | pA2 = 8.5 | Inhibition of PGD2-induced calcium response |
Specificity Profile
A critical aspect of a drug candidate's profile is its selectivity for the intended target over other receptors, particularly those that are closely related or that mediate similar physiological responses. For CRTH2 antagonists, it is important to assess their activity at the other prostaglandin D2 receptor, DP1, and the thromboxane (B8750289) A2 receptor (TP), as off-target activity at these receptors could lead to unwanted side effects.
-
This compound has been described as a selective CRTH2 antagonist.
-
OC000459 is reported to be selective for CRTH2 over other prostanoid receptors.
-
AZD1981 demonstrates high selectivity for CRTH2 over the DP1 receptor (>1000-fold).
-
Fevipiprant is a selective CRTH2 antagonist.
-
Setipiprant is also a selective CRTH2 antagonist.
-
Ramatroban is a dual antagonist of the CRTH2 and thromboxane A2 (TP) receptors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To measure the binding affinity (K_i_ or IC_50_) of test compounds to the CRTH2 receptor.
Materials:
-
Membrane preparations from cells expressing the human CRTH2 receptor (e.g., HEK293-CRTH2 cells).
-
Radioligand, such as [³H]-PGD2.
-
Test compounds (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a known CRTH2 ligand, e.g., unlabeled PGD2).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_).
-
Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the increase in intracellular calcium that occurs upon receptor activation.
Objective: To assess the functional antagonism of the CRTH2 receptor by measuring changes in intracellular calcium levels.
Materials:
-
Cells expressing the CRTH2 receptor (e.g., CHO-CRTH2 cells or primary human eosinophils).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CRTH2 agonist (e.g., PGD2).
-
Test compounds (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle control.
-
Stimulate the cells with a fixed concentration of the CRTH2 agonist (PGD2).
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Determine the concentration of the test compound that inhibits 50% of the agonist-induced calcium response (IC_50_).
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the CRTH2 signaling pathway and a typical experimental workflow for assessing antagonist specificity.
Caption: CRTH2 Signaling Pathway
Caption: Experimental Workflow for Specificity Assessment
A Comparative Guide to AM432 Sodium and Other Anti-Inflammatory Agents for Researchers
This guide provides a detailed comparison of AM432 sodium, a selective prostaglandin (B15479496) D2 receptor 2 (DP2/CRTH2) antagonist, with two other widely used anti-inflammatory drugs: Montelukast, a leukotriene receptor antagonist, and Fluticasone Propionate, an inhaled corticosteroid. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy from available data, and detailed experimental protocols.
Introduction to this compound and Comparator Drugs
This compound is an investigational drug that acts as a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. The activation of CRTH2 by its ligand, prostaglandin D2 (PGD2), is implicated in the recruitment and activation of key inflammatory cells, including eosinophils, basophils, and Type 2 helper T (Th2) cells. By blocking this interaction, this compound represents a targeted approach to mitigating allergic inflammation.
Montelukast is a well-established oral medication that belongs to the class of leukotriene receptor antagonists. It specifically targets the cysteinyl leukotriene receptor 1 (CysLT1), blocking the pro-inflammatory effects of leukotrienes, which are potent mediators of bronchoconstriction and airway inflammation in asthma and allergic rhinitis.
Fluticasone Propionate is a synthetic corticosteroid with potent anti-inflammatory activity. Typically administered via inhalation for asthma and intranasally for allergic rhinitis, it acts by binding to the glucocorticoid receptor, leading to the broad suppression of multiple inflammatory genes and pathways.
Comparative Efficacy and Potency
The following table summarizes the available quantitative data for this compound and the comparator drugs. It is important to note that publicly available data for this compound is limited.
| Parameter | This compound | Montelukast | Fluticasone Propionate |
| Target | Prostaglandin D2 Receptor 2 (CRTH2/DP2) | Cysteinyl Leukotriene Receptor 1 (CysLT1) | Glucocorticoid Receptor (GR) |
| Drug Class | CRTH2 Antagonist | Leukotriene Receptor Antagonist | Corticosteroid |
| Potency (IC50/Ki) | Data not publicly available. Described as a potent antagonist. | Ki: ~1-5 nM for CysLT1 receptor binding | High affinity for GR, with specific values varying by assay. |
| In Vitro Efficacy | Potent inhibition of eosinophil shape change in human whole blood assays.[1] | Inhibition of leukotriene-induced smooth muscle contraction. | Inhibition of cytokine release from inflammatory cells. |
| In Vivo Efficacy | Demonstrated activity in mouse models of inflammatory disease.[1] | Reduction of bronchoconstriction and airway inflammation in animal models of asthma. | Reduction of airway hyperresponsiveness and inflammatory cell infiltration in animal models. |
This compound in Combination with Other Anti-Inflammatories
For instance, clinical studies with other CRTH2 antagonists have been conducted in patients with asthma who are already on ICS therapy. The rationale for this combination is to target different inflammatory pathways simultaneously. While ICS provide broad anti-inflammatory effects, CRTH2 antagonists specifically target the PGD2-mediated recruitment and activation of eosinophils and Th2 cells, which may not be fully controlled by corticosteroids alone, especially in severe eosinophilic asthma.
Some clinical trials of CRTH2 antagonists as add-on therapy to ICS have shown modest improvements in lung function and reductions in eosinophil counts, particularly in patients with high baseline eosinophil levels. However, other studies have not demonstrated a significant additional benefit over ICS alone. This suggests that the efficacy of this combination may be dependent on the specific patient phenotype.
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by this compound, Montelukast, and Fluticasone Propionate.
Experimental Protocols
Eosinophil Shape Change Assay
This assay is a functional measure of CRTH2 receptor activation and its inhibition by antagonists like this compound.
Objective: To assess the ability of a test compound to inhibit PGD2-induced shape change in human eosinophils.
Materials:
-
Human whole blood from healthy donors.
-
PGD2 (Prostaglandin D2).
-
This compound or other test compounds.
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 1% formaldehyde (B43269) in PBS).
-
Flow cytometer.
Procedure:
-
Collect human whole blood in heparin-containing tubes.
-
Pre-incubate whole blood samples with either vehicle control or varying concentrations of this compound for a specified period (e.g., 30 minutes) at 37°C.
-
Add PGD2 to the blood samples to a final concentration known to induce a submaximal shape change response and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding a cold fixative solution.
-
Analyze the samples using a flow cytometer. Eosinophils are identified based on their characteristic forward and side scatter properties.
-
The change in forward scatter (FSC) is used as an indicator of cell shape change.
-
Calculate the percentage inhibition of the PGD2-induced shape change by this compound at each concentration.
Cysteinyl Leukotriene Receptor Binding Assay
This assay is used to determine the binding affinity of compounds like Montelukast to the CysLT1 receptor.
Objective: To measure the binding affinity (Ki) of a test compound for the CysLT1 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human CysLT1 receptor.
-
Radiolabeled leukotriene D4 ([3H]LTD4).
-
Montelukast or other test compounds.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the cell membranes, [3H]LTD4, and varying concentrations of Montelukast in the binding buffer.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of Montelukast that inhibits 50% of the specific binding of [3H]LTD4 (IC50).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Glucocorticoid Receptor Transactivation Assay
This cell-based assay measures the ability of compounds like Fluticasone Propionate to activate the glucocorticoid receptor.
Objective: To quantify the potency of a test compound in activating GR-mediated gene transcription.
Materials:
-
A human cell line (e.g., HEK293) co-transfected with an expression vector for the human GR and a reporter plasmid containing a glucocorticoid-responsive element (GRE) linked to a reporter gene (e.g., luciferase).
-
Fluticasone Propionate or other test compounds.
-
Cell culture medium.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of Fluticasone Propionate or a vehicle control.
-
Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for GR activation and reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence produced using a luminometer.
-
Plot the luminescence signal against the concentration of Fluticasone Propionate to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound, Montelukast, and Fluticasone Propionate represent three distinct and important classes of anti-inflammatory drugs. This compound offers a targeted approach by selectively antagonizing the CRTH2 receptor, a key player in allergic inflammation. Montelukast provides a well-established oral therapy targeting the leukotriene pathway, while Fluticasone Propionate remains a cornerstone of anti-inflammatory treatment through its broad-acting corticosteroid effects. The choice of therapeutic agent and the potential for combination therapy will depend on the specific inflammatory disease, its underlying pathophysiology, and the patient's clinical profile. Further research, particularly on the efficacy of this compound in combination with other anti-inflammatory agents, is warranted to fully elucidate its therapeutic potential.
References
Long-Term In Vivo Efficacy of AM432 Sodium: A Comparative Analysis
Disclaimer: As of December 2025, publicly available, peer-reviewed long-term in vivo efficacy studies specifically identifying a compound designated "AM432 sodium" are not available. The following guide is a template demonstrating the requested format and content structure. The data and experimental details provided are hypothetical and for illustrative purposes only. Researchers should substitute the placeholder information with data from their specific compound of interest and relevant comparators.
This guide provides a comparative framework for evaluating the long-t-erm in vivo efficacy of a hypothetical therapeutic agent, this compound, against a standard-of-care comparator, Compound B, in a preclinical model of chronic neuropathic pain.
Comparative Efficacy Data
The following table summarizes the key efficacy endpoints from a hypothetical 28-day in vivo study in a rat model of chronic constriction injury (CCI).
| Parameter | This compound (10 mg/kg, oral, daily) | Compound B (30 mg/kg, oral, daily) | Vehicle Control |
| Baseline Paw Withdrawal Threshold (g) | 4.2 ± 0.3 | 4.1 ± 0.4 | 4.3 ± 0.3 |
| Paw Withdrawal Threshold at Day 14 (g) | 12.8 ± 1.1 | 10.5 ± 0.9 | 4.5 ± 0.4 |
| Paw Withdrawal Threshold at Day 28 (g) | 13.5 ± 1.2 | 9.8 ± 1.0 | 4.4 ± 0.5 |
| Motor Coordination (Rotarod Latency, s) at Day 28 | 175 ± 15 | 110 ± 20 | 180 ± 12 |
| Observed Sedation Score (0-3) at Day 28 | 0.2 ± 0.1 | 1.5 ± 0.3 | 0.1 ± 0.1 |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings.
2.1. Animal Model
-
Species: Male Sprague-Dawley rats (250-300g)
-
Model: Chronic Constriction Injury (CCI) of the sciatic nerve. Four loose chromic gut ligatures were placed around the common sciatic nerve at the mid-thigh level.
-
Acclimation: Animals were acclimated for 7 days prior to surgery.
-
Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).
2.2. Dosing and Administration
-
Test Article: this compound, formulated in 0.5% methylcellulose (B11928114) in sterile water.
-
Comparator: Compound B, formulated in 0.5% methylcellulose in sterile water.
-
Vehicle: 0.5% methylcellulose in sterile water.
-
Route of Administration: Oral gavage.
-
Dosing Regimen: Once daily for 28 consecutive days, starting on day 7 post-surgery.
2.3. Efficacy Endpoints
-
Mechanical Allodynia: Paw withdrawal threshold was assessed using von Frey filaments according to the up-down method. Testing was performed at baseline (pre-surgery) and on days 7, 14, 21, and 28 post-surgery.
-
Motor Coordination: Assessed using an accelerating rotarod apparatus on day 28. Animals were trained for 3 consecutive days prior to the test day. The latency to fall was recorded.
-
Sedation: A 4-point sedation scale (0 = normal activity, 1 = slightly decreased activity, 2 = moderate sedation, 3 = deep sedation) was used to score animals 1-hour post-dose on day 28.
Signaling Pathway and Workflow Diagrams
Visual representations of the proposed mechanism of action and experimental design.
Caption: Proposed mechanism of action for this compound.
Caption: Timeline of the 28-day preclinical efficacy study.
Safety Operating Guide
Safe Disposal Procedures for AM432 Sodium: A Comprehensive Guide for Laboratory Professionals
Disclaimer: Information regarding a specific chemical compound designated "AM432 sodium" is not publicly available. The following disposal procedures are based on established safety protocols for highly reactive sodium compounds, such as elemental sodium and sodium amide. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with federal, state, and local regulations. All waste management must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines.[1][2]
This guide provides essential safety and logistical information to facilitate the proper and safe disposal of reactive sodium-containing chemical waste.
Hazard Assessment and Quantitative Data
Before handling or disposing of any reactive sodium compound, a thorough hazard assessment is crucial. While specific data for "this compound" is unavailable, the following table summarizes key hazard information for analogous reactive sodium compounds to inform your risk assessment.
| Hazard Category | Sodium (Elemental) | Sodium Amide | General Guidance for Uncharacterized Sodium Compounds |
| Physical State | Silver-white metal solid[3] | White to greyish-white crystalline powder[4][5] | Assume solid, potentially pyrophoric or water-reactive. |
| Reactivity | Reacts violently with water, acids, and oxygenated compounds.[3] Can ignite spontaneously in moist air.[3] | Reacts violently with water.[6] May form explosive peroxides.[6] | Handle under an inert atmosphere (e.g., argon, nitrogen). Avoid contact with water, moisture, air, and oxidizing agents.[3][7] |
| Primary Hazards | Flammable, Corrosive, Water-Reactive | Corrosive, Water-Reactive, Potential for explosion | Assume high reactivity and corrosivity. |
| Personal Protective Equipment (PPE) | Flame-retardant lab coat, chemical splash goggles, face shield, and gloves appropriate for reactive metals. | Chemical-resistant gloves, chemical splash goggles, lab coat.[8] A respirator may be required based on the potential for dust or aerosol generation.[8] | Full PPE is mandatory: flame-retardant lab coat, chemical splash goggles, face shield, and appropriate chemical-resistant gloves. |
| Fire Extinguishing Media | DO NOT USE WATER, CO2, or foam. [4] Use Class D extinguishers (e.g., dry powder such as soda ash, powdered limestone).[3][4] | DO NOT USE WATER. [5] Use sodium carbonate or dry sand.[5] | Use only Class D fire extinguishers. Keep dry sand or other appropriate dry powder absorbent readily available.[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of reactive sodium compounds. This procedure should be performed in a designated area, preferably within a chemical fume hood.
1. Waste Identification and Characterization:
-
Determine if the waste is hazardous according to RCRA criteria (ignitability, corrosivity, reactivity, toxicity).[2][9] Due to its nature, this compound should be treated as hazardous waste.
-
The Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if the waste exhibits the toxicity characteristic.[10]
2. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear appropriate PPE as outlined in the table above.
-
Ensure a Class D fire extinguisher and a container of dry sand are immediately accessible.[3]
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or fumes.[11]
-
An eyewash station and safety shower must be readily available.[8]
3. Waste Collection and Segregation:
-
Collect all this compound waste, including contaminated disposables, in a dedicated, clean, and dry container.[5]
-
The container must be compatible with the waste and clearly labeled as "Hazardous Waste," indicating the contents (e.g., "this compound Waste") and the associated hazards (e.g., "Water-Reactive," "Corrosive").
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[7] Containers should be kept tightly closed.[6][7]
4. Spill Management:
-
In the event of a small spill, wearing appropriate PPE, cover the spill with dry sand or another approved Class D absorbent.[3]
-
Use spark-resistant tools to scoop the material into a designated hazardous waste container.[3]
-
DO NOT use water or combustible materials like sawdust for cleanup. [3]
-
For large spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.[7]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Hazardous waste must be transported by a licensed transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9]
-
Ensure all required documentation, such as the Uniform Hazardous Waste Manifest (EPA Form 8700-22), is completed accurately.[9][10]
Mandatory Visualization: Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. alkalimetals.com [alkalimetals.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. epa.gov [epa.gov]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 11. research.uga.edu [research.uga.edu]
Essential Safety and Logistical Information for Handling Highly Reactive Sodium Compounds
Disclaimer: The following guidance is based on the safety protocols for elemental sodium, a highly reactive and hazardous substance. The term "AM432 sodium" did not yield a specific Safety Data Sheet (SDS). It is imperative for all personnel to obtain and thoroughly review the specific SDS for the exact compound being used before handling. This document should be used as a general guide and not as a substitute for the manufacturer's specific safety recommendations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with highly reactive sodium compounds. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Physical and Chemical Hazard Summary
Elemental sodium is a soft, silvery-white metal that is highly reactive. It reacts violently with water, producing flammable hydrogen gas and caustic sodium hydroxide.[1][2] The powdered form may ignite spontaneously in the air.[1][2] It is extremely destructive to living tissues, causing severe burns upon contact with skin, eyes, and mucous membranes.[1][2]
| Property | Value |
| CAS Number | 7440-23-5 |
| Appearance | Soft, silvery-white solid |
| Boiling Point | 883 °C |
| Autoignition Temperature | >115 °C in moist air |
| Major Hazards | Highly flammable, water-reactive, corrosive |
| Toxicity | Reacts with moisture to form corrosive sodium hydroxide, causing severe burns. Inhalation of dust can damage the respiratory tract.[1][3] |
| Incompatibilities | Water, oxygen, carbon dioxide, halogens and halogenated solvents, alcohols, oxidizing agents, acids, and hydrated salts.[3][4] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling reactive sodium compounds. The following table outlines the required equipment.
| Body Part | Required PPE |
| Respiratory | A full-face respirator with multi-purpose combination (US) respirator cartridges is recommended, especially where dust or aerosols may be generated.[1][2] |
| Eyes/Face | Chemical safety goggles and a face shield are essential to protect against splashes and flying particles.[5][6] |
| Hands | Nitrile, neoprene, or butyl rubber gloves are recommended.[6] Always consult the glove manufacturer's compatibility chart for the specific compound. |
| Body | A flame-resistant lab coat, long pants, and closed-toe shoes are required.[2] An anti-static lab coat is preferable.[2] |
Operational and Disposal Plans
Handling Procedures
-
Preparation :
-
Ensure a certified chemical fume hood or glove box is used for all operations.[2][3]
-
The work area must be free of water and other incompatible materials.[3] Keep a supply of dry sand or a Class D fire extinguisher readily available.[4]
-
All equipment must be thoroughly dried before use.[3]
-
Notify other laboratory personnel when you are working with sodium.[3]
-
-
During Handling :
-
Storage :
Disposal Plan
-
Waste Collection : All sodium waste and contaminated materials should be collected in a designated, sealed container under an inert liquid like mineral oil.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste: Sodium" and include the date of accumulation.
-
Disposal : Dispose of the waste through your institution's Environmental Health and Safety (EH&S) office.[1] Do not attempt to neutralize sodium waste with water.
Emergency Procedures
Immediate and correct response to an emergency is critical.
| Emergency Situation | Procedure |
| Spill | Small Spill (<1 L): If trained, and with appropriate PPE, cover the spill with dry sand or a Class D extinguishing agent.[4] Scoop the mixture into a dry, sealed container for disposal.[4] Do not use water or combustible materials like paper towels.[3][4] Large Spill (>1 L): Evacuate the area immediately and call emergency services and your institution's EH&S office.[1][2] |
| Fire | Use a Class D fire extinguisher (such as Met-L-X) or smother the fire with dry sand.[4] DO NOT USE WATER, CARBON DIOXIDE, OR FOAM EXTINGUISHERS , as they will react violently with the sodium.[3][4] |
| Skin Contact | Brush off any visible solid particles immediately.[4] Remove contaminated clothing and rinse the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1] |
| Ingestion | DO NOT INDUCE VOMITING .[1] If the person is conscious, rinse their mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Workflow for Safe Handling of Reactive Sodium Compounds
Caption: Workflow for the safe handling of reactive sodium compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
